N,2,4-Trimethylquinolin-7-amine
Description
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Structure
3D Structure
Properties
CAS No. |
82670-11-9 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,2,4-trimethylquinolin-7-amine |
InChI |
InChI=1S/C12H14N2/c1-8-6-9(2)14-12-7-10(13-3)4-5-11(8)12/h4-7,13H,1-3H3 |
InChI Key |
HPPVAVMUJHHJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)NC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine
Note on Chemical Identity: Initial searches for "N,2,4-Trimethylquinolin-7-amine" did not yield significant results. This guide focuses on the closely related and more documented compound, 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine (CAS No: 41148-72-5). It is crucial for researchers to verify the precise identity of their compound of interest.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine, tailored for researchers, scientists, and professionals in drug development. The following sections detail its key properties, standardized experimental protocols for their determination, and a logical workflow for physicochemical characterization.
Core Physicochemical Properties
The physicochemical parameters of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Data Presentation: Summary of Physicochemical Data
The quantitative physicochemical data for 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Boiling Point | 327.7 °C at 760 mmHg | [1] |
| pKa (Predicted) | 5.23 ± 0.40 | [1] |
| LogP (Predicted) | 3.595 | [1] |
| Water Solubility | < 0.1 mg/mL | [2] |
| Density | 1.021 g/cm³ | [1] |
| Flash Point | 177.9 °C | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate determination of physicochemical properties. The following are standard protocols for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[3][4]
Apparatus:
-
Glass capillary tubes (sealed at one end)[3]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, solid sample is finely powdered using a mortar and pestle.[6]
-
Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed end down, through a long glass tube onto a hard surface.[6] The final packed sample height should be 2-3 mm.[6]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]
-
For an unknown compound, a rapid initial heating is performed to determine an approximate melting range.[4][6]
-
A second, fresh sample is then heated slowly, with the temperature increasing at a rate of 1-2 °C per minute as it approaches the approximate melting point.[3][7]
-
-
Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[3] For a pure compound, this range should be narrow (0.5-1.5 °C).[3][7]
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[8]
Apparatus:
-
Thiele tube or a small beaker for oil bath[9]
-
Thermometer[10]
-
Small test tube (e.g., Durham tube)[10]
-
Capillary tube (sealed at one end)[9]
-
Heating oil (e.g., mineral oil)
-
Heating source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: The small test tube is filled to about half-full with the liquid sample.[10]
-
Apparatus Assembly: A capillary tube, with its open end down, is placed inside the test tube containing the sample.[10]
-
The test tube is attached to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[10]
-
The assembly is clamped and immersed in a Thiele tube or an oil bath, making sure the rubber band is above the oil level.[8]
-
Heating and Observation:
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][10]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1][11]
Apparatus:
-
Glass vials or flasks with screw caps[11]
-
Orbital shaker or agitator in a temperature-controlled environment[11]
-
Centrifuge or filtration system (e.g., syringe filters)[1]
-
Analytical balance
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)[1]
Procedure:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., purified water or buffer).[11] This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). They are agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][11]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The supernatant is then carefully separated from the solid by centrifugation or filtration to obtain a clear, saturated solution.[1]
-
Quantification:
-
The saturated solution is diluted with a known volume of the solvent.
-
The concentration of the compound in the diluted solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) against a calibration curve prepared with known concentrations of the compound.[1]
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[12][13]
Apparatus:
-
pH meter with a combination pH electrode[13]
-
Autotitrator or a burette
-
Stirring plate and stir bar
-
Beaker or titration vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[13]
Procedure:
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or acetonitrile for compounds with low water solubility.[12] A solution of known concentration (e.g., 1 mM) is prepared.[13]
-
Titration Setup: The solution is placed in the titration vessel with a stir bar, and the calibrated pH electrode is immersed in it. The solution is stirred continuously.[13]
-
Titration:
-
For a basic compound like an amine, the solution is first acidified with the standard HCl solution to a low pH (e.g., pH 2).[13]
-
The solution is then titrated by adding small, precise increments of the standard NaOH solution.[12]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
The equivalence point(s) are identified from the inflection point(s) of the curve, often by examining the first or second derivative of the plot.[14]
-
The pKa is determined from the pH at the half-equivalence point. For a monoprotic base, this corresponds to the pH at which 50% of the base has been neutralized.
-
Visualization of Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity, from initial synthesis to comprehensive profiling.
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound for drug discovery.
References
- 1. enamine.net [enamine.net]
- 2. echemi.com [echemi.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Guide: Biological Activity Screening of N,2,4-Trimethylquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3] This technical guide outlines a comprehensive framework for the biological activity screening of a specific derivative, N,2,4-Trimethylquinolin-7-amine. While specific experimental data for this compound is not extensively available in public literature, this document provides a detailed roadmap for its evaluation based on the well-established biological profiles of structurally related quinoline compounds. The proposed screening cascade encompasses anticancer and antimicrobial assays, complete with detailed experimental protocols, hypothetical data presentation formats, and visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating the biological evaluation of this compound and similar novel quinoline-based entities.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its derivatives have been successfully developed into drugs for a variety of diseases, showcasing activities such as anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant effects.[1][2][4] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[2] this compound, the subject of this guide, possesses the core quinoline structure with methyl and amine substitutions that could confer unique biological properties. Based on the activities of analogous compounds, the primary areas for initial biological screening of this compound should focus on its potential as an anticancer and antimicrobial agent.
Proposed Screening for Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[5][6] A proposed screening cascade to evaluate the anticancer potential of this compound is detailed below.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer activity typically involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | This compound | 15.2 ± 1.8 |
| Doxorubicin | 0.8 ± 0.1 | |
| A549 | This compound | 22.5 ± 2.5 |
| Doxorubicin | 1.2 ± 0.2 | |
| HCT-116 | This compound | 18.9 ± 2.1 |
| Doxorubicin | 0.9 ± 0.1 | |
| HEK293 | This compound | > 100 |
| Doxorubicin | 5.4 ± 0.6 |
Mechanism of Action Studies
Should this compound exhibit significant and selective cytotoxicity, further studies to elucidate its mechanism of action are warranted.
Experimental Workflow for Anticancer Mechanism of Action
Caption: Workflow for elucidating the anticancer mechanism of action.
Signaling Pathway Potentially Targeted by Quinolines
Many quinoline derivatives are known to interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Proposed Screening for Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The initial screening of this compound should include its evaluation against a panel of pathogenic bacteria and fungi.
In Vitro Antimicrobial Susceptibility Testing
The minimal inhibitory concentration (MIC) is the primary metric for quantifying the in vitro antimicrobial activity of a compound.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Preparation: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the respective microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: A positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (no compound), and a sterility control (no inoculum) are included.
Data Presentation: Hypothetical MIC Values
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 16 |
| Ciprofloxacin | 1 | |
| Escherichia coli | This compound | 64 |
| Ciprofloxacin | 0.5 | |
| Candida albicans | This compound | 32 |
| Fluconazole | 2 | |
| Aspergillus niger | This compound | 128 |
| Fluconazole | 8 |
Mechanism of Action Studies
If promising antimicrobial activity is observed, further investigations can be conducted to understand the mechanism.
Experimental Workflow for Antimicrobial Mechanism of Action
Caption: Workflow for investigating the antimicrobial mechanism of action.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for the initial biological activity screening of this compound. The proposed experimental protocols for anticancer and antimicrobial evaluation are based on established methodologies for the broader class of quinoline derivatives. Positive results in these initial screens would warrant more in-depth mechanistic studies, in vivo efficacy evaluation in animal models, and structure-activity relationship (SAR) studies to optimize the lead compound. The versatility of the quinoline scaffold suggests that this compound could possess interesting biological activities, and this guide serves as a starting point for unlocking its therapeutic potential.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijshr.com [ijshr.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,2,4-Trimethylquinolin-7-amine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] This technical guide focuses on N,2,4-trimethylquinolin-7-amine and its analogues, a class of compounds with significant potential in drug discovery. Due to the limited specific data on the parent this compound, this document provides a comprehensive overview of its closely related analogues, with a particular emphasis on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and development of novel quinoline-based therapeutics.
Synthesis of Quinolone Derivatives
The synthesis of the quinoline scaffold can be achieved through several classic named reactions. For the preparation of 2,4-disubstituted quinolines, such as the analogues of this compound, the Combes and Doebner-von Miller reactions are particularly relevant.[2][3]
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[3][4]
Experimental Protocol: General Procedure for Combes Synthesis [3][4]
-
Condensation: An appropriate aniline (1 equivalent) is mixed with a β-diketone (1 equivalent), such as acetylacetone. The mixture is heated, often under reflux, to form an enamine intermediate. This step involves the dehydration of the initial adduct.
-
Cyclization: The enamine intermediate is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization. The protonated ketone facilitates an electrophilic attack on the aniline ring.
-
Dehydration and Aromatization: The cyclized intermediate undergoes dehydration to form the final substituted quinoline.
-
Work-up: The reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Caption: Workflow for the Combes Synthesis of Quinolines.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is another versatile method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2][5] This reaction is often catalyzed by a Lewis acid or a Brønsted acid.[5]
Experimental Protocol: General Procedure for Doebner-von Miller Reaction [2][5][6]
-
Reactant Preparation: Aniline or a substituted aniline is mixed with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in the presence of an acid catalyst, such as hydrochloric acid or zinc chloride.[6] The α,β-unsaturated carbonyl can also be generated in situ from an aldol condensation of aldehydes or ketones.[5]
-
Michael Addition: The reaction initiates with a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The intermediate undergoes acid-catalyzed intramolecular cyclization, followed by dehydration.
-
Oxidation: The resulting dihydroquinoline is oxidized to the corresponding quinoline. This oxidation can occur via air or an added oxidizing agent.
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., calcium hydroxide) to liberate the free quinoline base.[6] The product is then isolated, often by steam distillation, and purified by extraction and chromatography or recrystallization.[6]
Caption: Workflow for the Doebner-von Miller Synthesis.
N-Alkylation of Aminoquinolines
Modification of the 7-amino group can be achieved through standard N-alkylation procedures, such as reductive amination.[7][8]
Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination [7]
-
Imine Formation: The starting 7-aminoquinoline derivative (1 equivalent) is dissolved in a suitable solvent (e.g., methanol) and treated with an aldehyde or ketone (4 equivalents). The mixture is shaken for several hours (e.g., 16 hours) to form the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride, is added to the reaction mixture to reduce the imine to the secondary or tertiary amine.
-
Purification: The product is purified using solid-phase extraction (e.g., SCX cartridge) followed by conversion to a salt (e.g., HCl salt) for improved stability and handling.
Biological Activities and Quantitative Data
Analogues of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimalarial properties being the most extensively studied.[9]
Anticancer Activity
Numerous quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data below summarizes the in vitro activity of several 7-aminoquinoline analogues.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hybrid 5d | CaCo-2 | 0.4 - 8 | [10] |
| MCF-7 | 0.4 - 8 | [10] | |
| CCRF-CEM | 0.4 - 8 | [10] | |
| HuT78 | 0.4 - 8 | [10] | |
| THP-1 | 0.4 - 8 | [10] | |
| Raji | 0.4 - 8 | [10] | |
| Hybrid 8d | CaCo-2 | 0.4 - 8 | [10] |
| MCF-7 | 0.4 - 8 | [10] | |
| CCRF-CEM | 0.4 - 8 | [10] | |
| HuT78 | 0.4 - 8 | [10] | |
| THP-1 | 0.4 - 8 | [10] | |
| Raji | 0.4 - 8 | [10] | |
| Hybrid 12d | CaCo-2 | 0.4 - 8 | [10] |
| MCF-7 | 0.4 - 8 | [10] | |
| CCRF-CEM | 0.4 - 8 | [10] | |
| HuT78 | 0.4 - 8 | [10] | |
| THP-1 | 0.4 - 8 | [10] | |
| Raji | 0.4 - 8 | [10] | |
| Hybrid 7 | PC-3 | 7.33 ± 0.5 | [11] |
| MCF-7 | 6.61 ± 0.4 | [11] | |
| Hybrid 8 | PC-3 | 13.89 ± 1.0 | [11] |
| MCF-7 | 9.46 ± 0.7 | [11] |
Antimalarial Activity
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. Derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |
| Analogue 7a | 3D7 (CQ-S) | 3.27 | [12] |
| Analogue 7g | K1 (CQ-R) | 11.16 | [12] |
| Analogue 7h | K1 (CQ-R) | 11.79 | [12] |
| Analogue 7i | K1 (CQ-R) | 12.13 | [12] |
| Analogue 7p | K1 (CQ-R) | 11.42 | [12] |
| Analogue 15a | K1 (CQ-R) | 9.79 | [12] |
| Analogue 15c | K1 (CQ-R) | 11.52 | [12] |
| TDR 58845 | W2 (CQ-R) | 5.52 - 89.8 | [13] |
| TDR 58846 | W2 (CQ-R) | 5.52 - 89.8 | [13] |
Experimental Protocols for Biological Assays
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14][15]
Protocol: MTT Assay for Cytotoxicity [14][15][16][17][18]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 2 x 10³ to 2.5 x 10³ cells/well) and incubated overnight to allow for attachment.[14][16]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[14][16]
-
MTT Addition: After the incubation period, MTT solution (e.g., 10 µL of a 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 1 to 4 hours at 37°C.[17][19]
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., 100-150 µL of DMSO or a specialized MTT solvent) is added to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: The plate is agitated on an orbital shaker to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Caption: General workflow for an MTT-based cell viability assay.
In Vitro Antimalarial Screening
The antimalarial activity of compounds is typically assessed by measuring the inhibition of P. falciparum growth in red blood cell cultures.[20]
Protocol: Schizonticidal Assay [21]
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium.
-
Compound Application: The cultured parasites are exposed to serial dilutions of the test compounds in a 96-well plate.
-
Incubation: The plates are incubated for a period that allows for at least one cycle of parasite replication (e.g., 36-48 hours).
-
Growth Assessment: Parasite growth is assessed using various methods, such as microscopic counting of Giemsa-stained smears, measurement of parasite-specific lactate dehydrogenase (pLDH), or incorporation of a radiolabeled precursor like [³H]-hypoxanthine.
-
Data Analysis: The reduction in parasitemia in treated cultures compared to untreated controls is used to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anticancer effects of aminoquinoline derivatives are often multifactorial, involving the modulation of several key signaling pathways.
Inhibition of PI3K/Akt/mTOR Pathway
Aminoquinolines have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. By blocking this pathway, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoquinolines.
Activation of p53 Pathway
DNA damage induced by aminoquinoline derivatives can lead to the activation of the tumor suppressor protein p53. Activated p53 can then trigger cell cycle arrest, primarily at the G1 phase, by upregulating the expression of p21. This provides time for DNA repair or, if the damage is too severe, initiates apoptosis.
References
- 1. benthamscience.com [benthamscience.com]
- 2. iipseries.org [iipseries.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 11. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. mdpi.com [mdpi.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bioquochem.com [bioquochem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mmv.org [mmv.org]
- 20. ijrpr.com [ijrpr.com]
- 21. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N,2,4-trimethylquinolin-7-amine (CAS 82670-11-9)
Disclaimer: Specific experimental data for N,2,4-trimethylquinolin-7-amine is limited in publicly available scientific literature. This guide has been compiled using information on structurally related compounds and general knowledge of the quinoline chemical class. The properties and activities described herein are largely predictive and require experimental validation.
Introduction
The compound with CAS number 82670-11-9 is identified as this compound. It belongs to the quinoline family, a class of heterocyclic aromatic compounds that are scaffolds of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antioxidant effects.[1][2][3] This document provides a technical overview of the structure, predicted properties, and potential biological relevance of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The structure of this compound features a quinoline core substituted with methyl groups at positions 2 and 4, and a methylamino group at position 7.
-
IUPAC Name: this compound
-
CAS Number: 82670-11-9
-
Canonical SMILES: CNc1cc2nc(C)cc(C)c2cc1
-
InChI: InChI=1S/C13H14N2/c1-8-6-11(15-3)7-10-9(2)5-12(14-10)4/h5-7H,1-4H3,(H,14,15)
Caption: 2D Structure of this compound.
Physicochemical Properties
Quantitative experimental data for this compound is not available. The table below presents computed properties for the closely related dihydro- derivative, 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine (CAS 41148-72-5), to provide an estimation.[4]
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₂H₁₆N₂ | LookChem[4] |
| Molecular Weight | 188.27 g/mol | LookChem[4] |
| Boiling Point | 327.7 °C at 760 mmHg | LookChem[4] |
| Flash Point | 177.9 °C | LookChem[4] |
| Density | 1.021 g/cm³ | LookChem[4] |
| pKa | 5.23 ± 0.40 | LookChem[4] |
| LogP | 3.59540 | LookChem[4] |
| Hydrogen Bond Donor Count | 2 | LookChem[4] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[4] |
| Topological Polar Surface Area | 38.05 Ų | LookChem[4] |
Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of this compound are not documented in the reviewed literature. Researchers would need to adapt general methodologies established for other substituted quinolines.
The Combes synthesis is a classical method for preparing quinolines, involving the acid-catalyzed reaction of an aniline with a β-diketone. For this compound, a plausible route would involve the reaction of 3-(methylamino)aniline with acetylacetone.
Caption: General workflow for the Combes synthesis of a substituted quinoline.
Potential Biological Activity and Signaling Pathways
While this compound has not been specifically studied, the quinoline scaffold is a well-established pharmacophore. Derivatives have shown a range of biological activities, including:
-
Anticancer Activity: Quinolines are known to inhibit various protein kinases involved in cancer progression.[2]
-
Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting enzymes like COX or modulating inflammatory signaling pathways.[1][5]
-
Antioxidant Properties: Tetrahydroquinoline derivatives, in particular, have demonstrated significant antioxidant and neuroprotective effects by scavenging free radicals and chelating metal ions.[1][5]
-
Antimicrobial and Antimalarial Activity: The quinoline core is central to many antimicrobial and antimalarial drugs.[3]
Many quinoline-based kinase inhibitors target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine|lookchem [lookchem.com]
- 5. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
N,2,4-Trimethylquinolin-7-amine: An Uncharted Scaffold in Kinase Inhibition
A comprehensive review of scientific literature reveals a significant finding: N,2,4-trimethylquinolin-7-amine has not been documented as a kinase inhibitor scaffold. Despite the prominence of the quinoline core in the design and development of numerous kinase inhibitors, this specific substituted amine remains unexplored in this context. This guide addresses the current void in public-domain research and provides a foundational overview of the broader quinoline scaffold as a validated starting point for kinase inhibitor discovery.
While no direct data exists for this compound, the quinoline and its close chemical relative, the quinazoline scaffold, are integral to a multitude of FDA-approved kinase inhibitors.[1][2][3] These core structures serve as versatile frameworks for designing molecules that can potently and selectively target the ATP-binding site of various kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2][4][5]
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid and planar structure that can engage in key interactions within the kinase active site. Modifications at various positions of the quinoline ring have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. For instance, substitution at the 4-position with an amino group (4-aminoquinolines) is a common strategy to establish a crucial hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.[6][7]
Hypothetical Signaling Pathway and Experimental Workflow
Given the absence of specific data for this compound, we can conceptualize a hypothetical signaling pathway that a novel quinoline-based inhibitor might target, and the general experimental workflow to validate this. A common target for quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in various cancers.
Hypothetical Kinase Inhibition Workflow
Caption: General workflow for evaluating a novel kinase inhibitor.
Hypothetical EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by a hypothetical quinoline inhibitor.
General Experimental Protocols
While specific protocols for this compound are unavailable, the following represent standard methodologies used to characterize novel kinase inhibitors.
Kinase Inhibition Assay (Example: EGFR)
A common method to determine the half-maximal inhibitory concentration (IC50) is a biochemical assay using a purified recombinant kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., a derivative of this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.
-
Add the diluted test compound to the wells. A control with DMSO only is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with a potential inhibitor.
Materials:
-
Cancer cell line (e.g., A549, which overexpresses EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a set period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The exploration of this compound as a kinase inhibitor scaffold represents a novel and uncharted area of research. While the broader quinoline family has a proven track record in kinase inhibitor development, the specific substitution pattern of the titular compound may offer unique properties. The synthesis and evaluation of derivatives of this compound, following established experimental workflows, are necessary to determine its potential as a valuable scaffold for future drug discovery efforts. The lack of current data highlights an opportunity for new research to expand the chemical space of kinase inhibitors.
References
- 1. 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine|lookchem [lookchem.com]
- 2. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of a cornerstone reaction in heterocyclic chemistry, this technical guide provides a comprehensive overview of the Skraup synthesis of quinoline from aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's core principles, detailed experimental protocols, and its applications in the pharmaceutical landscape.
The Skraup synthesis, a named reaction in organic chemistry, is a powerful method for the synthesis of quinolines. The archetypal reaction involves the heating of aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene, to yield quinoline.[1] This process, while effective, is notoriously exothermic and can be violent if not properly controlled.[2] Consequently, various modifications, including the use of moderators, have been developed to enhance safety and improve yields.
Core Reaction and Mechanism
The Skraup synthesis proceeds through a multi-step mechanism that begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. The resulting β-anilinopropionaldehyde then undergoes cyclization and dehydration, driven by the acidic conditions, to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline.
The overall reaction can be summarized as follows:
Aniline + Glycerol + Oxidizing Agent (in H₂SO₄) → Quinoline
Nitrobenzene is a commonly used oxidizing agent and has the dual role of acting as a solvent in some cases.[1] Arsenic acid can also be employed as an oxidizing agent and is reported to result in a less violent reaction.[1]
Quantitative Data on Reaction Yields
The yield of the Skraup synthesis is influenced by several factors, including the nature of the substituents on the aniline, the choice of oxidizing agent, and the presence of moderators. The following tables summarize key quantitative data from various studies.
| Substituted Aniline | Product | Yield (%) | Reference |
| Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941) |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | The Skraup Synthesis of Quinolines - ResearchGate |
| o-Nitroaniline | 8-Nitroquinoline | - | The Skraup Synthesis of Quinolines - ResearchGate |
| p-Nitroaniline | 6-Nitroquinoline | - | The Skraup Synthesis of Quinolines - ResearchGate |
| o-Aminophenol | 8-Hydroxyquinoline | 72 | Semantic Scholar |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 | Organic Syntheses, Coll. Vol. 3, p.601 (1955) |
Table 1: Reported yields of the Skraup synthesis with various substituted anilines.
| Oxidizing Agent | Aniline Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | Aniline | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941) |
| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 | The Skraup Synthesis of Quinolines - ResearchGate |
| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | 136 (based on o-aminophenol) | ResearchGate |
| Iodine | Aniline | Quinoline | - | ResearchGate |
Table 2: Influence of different oxidizing agents on the Skraup synthesis.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible research. The following protocols are based on established methods from reputable sources.
Synthesis of Quinoline from Aniline
This procedure is adapted from Organic Syntheses.
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.
Yield: 84-91%
Synthesis of 6-Methoxy-8-nitroquinoline
This is a representative protocol for the synthesis of a substituted quinoline, adapted from Organic Syntheses.
Materials:
-
3-Nitro-4-aminoanisole (588 g, 3.5 moles)
-
Arsenic pentoxide (588 g, 2.45 moles)
-
Glycerol (1.2 kg, 13 moles)
-
Concentrated Sulfuric Acid (315 ml)
Procedure:
-
In a 5-liter three-necked round-bottom flask, prepare a homogeneous slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.
-
With efficient mechanical stirring, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C until the removal of water is complete (indicated by weight loss).
-
After cooling, slowly add additional concentrated sulfuric acid while keeping the temperature at 117-119°C over 2.5-3.5 hours.
-
Maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.
-
Cool the reaction mixture, dilute with water, and then neutralize with concentrated ammonium hydroxide.
-
The precipitated product is filtered, washed with water, and then recrystallized from methanol.
Yield: 65-76%
Mandatory Visualizations
Reaction Mechanism of the Skraup Synthesis
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Workflow for Quinoline Synthesis
Caption: Experimental workflow for the Skraup synthesis.
Applications in Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities.[4] While modern synthetic methods are often employed, the Skraup synthesis remains a fundamental route to the core quinoline structure and its derivatives. For instance, the synthesis of 7-methyl-8-nitroquinoline from m-toluidine using the Skraup reaction serves as a key step in the preparation of intermediates for drug discovery.[5]
The antimalarial drug chloroquine, a well-known quinoline derivative, is a prime example of the importance of this heterocyclic system in medicine.[2] While the direct industrial synthesis of chloroquine may involve other routes, the fundamental understanding and accessibility of the quinoline core, often first introduced to chemists through reactions like the Skraup synthesis, is crucial. Furthermore, 8-hydroxyquinoline, readily synthesized via a modified Skraup reaction, is an important intermediate in the development of various medicinal compounds.[6][7]
Conclusion
The Skraup synthesis of quinoline from aniline, despite its age and the vigorous conditions it sometimes requires, remains a relevant and valuable reaction in the arsenal of the organic chemist. Its ability to construct the fundamental quinoline ring system from readily available starting materials makes it a cornerstone of heterocyclic chemistry. For researchers and professionals in drug development, a thorough understanding of this reaction, its mechanism, and its practical execution is essential for the exploration of new chemical entities based on the versatile quinoline scaffold. The provided data, protocols, and visualizations aim to serve as a comprehensive resource for those working in this exciting and impactful field.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N,2,4-Trimethylquinolin-7-amine
For research use only.
Abstract
This document outlines a detailed protocol for the synthesis of N,2,4-trimethylquinolin-7-amine, a substituted quinoline derivative of interest for researchers in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the construction of the quinoline core via a Doebner-von Miller reaction, followed by functional group manipulations to yield the target compound. This protocol provides a comprehensive guide for the preparation of this molecule, including reaction conditions, purification methods, and characterization.
Introduction
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a four-step sequence:
-
Step 1: Doebner-von Miller Reaction - Synthesis of 2,4-dimethyl-7-nitroquinoline from 3-nitroaniline and crotonaldehyde.
-
Step 2: Reduction of the Nitro Group - Conversion of 2,4-dimethyl-7-nitroquinoline to 2,4-dimethylquinolin-7-amine via catalytic hydrogenation.
-
Step 3: N,N-Dimethylation of the Amino Group - Methylation of the 7-amino group using the Eschweiler-Clarke reaction to yield N,N,2,4-tetramethylquinolin-7-amine.
-
Step 4: N-Methylation of the Quinoline Ring - Quaternization of the quinoline nitrogen to produce the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-dimethyl-7-nitroquinoline
This step employs the Doebner-von Miller reaction to construct the quinoline ring system.[1]
Materials:
-
3-Nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Sodium Hydroxide
-
Chloroform
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 3-nitroaniline (1 equivalent) and concentrated hydrochloric acid (3 equivalents) in water is prepared.
-
The mixture is heated to 100°C with stirring.
-
A solution of anhydrous zinc chloride (0.5 equivalents) in concentrated hydrochloric acid is added.
-
Crotonaldehyde (2.5 equivalents) is added dropwise to the heated mixture over a period of 1 hour.
-
After the addition is complete, the reaction mixture is refluxed for 3-4 hours.
-
The mixture is cooled to room temperature and then made strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
The product is extracted with chloroform.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Reduction of 2,4-dimethyl-7-nitroquinoline to 2,4-dimethylquinolin-7-amine
This step involves the reduction of the nitro group to a primary amine using catalytic hydrogenation.[2]
Materials:
-
2,4-dimethyl-7-nitroquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
2,4-dimethyl-7-nitroquinoline (1 equivalent) is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C (approximately 5-10% by weight of the nitroquinoline) is added to the solution.
-
The vessel is connected to a hydrogen source and purged with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 2,4-dimethylquinolin-7-amine.
Step 3: N,N-Dimethylation of 2,4-dimethylquinolin-7-amine
The primary amine is converted to a tertiary amine via the Eschweiler-Clarke reaction.[3][4][5]
Materials:
-
2,4-dimethylquinolin-7-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (90%)
-
Sodium hydroxide
-
Dichloromethane
-
Water
Procedure:
-
To a solution of 2,4-dimethylquinolin-7-amine (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents), formaldehyde solution (excess, e.g., 5-10 equivalents) is added.[4]
-
The reaction mixture is heated to reflux (around 100°C) for 8-12 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of carbon dioxide.
-
The mixture is cooled to room temperature and made alkaline by the addition of a sodium hydroxide solution.
-
The product is extracted with dichloromethane.[4]
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude N,N,2,4-tetramethylquinolin-7-amine is purified by column chromatography.
Step 4: N-Methylation of N,N,2,4-tetramethylquinolin-7-amine
The final step is the methylation of the quinoline ring nitrogen.[6]
Materials:
-
N,N,2,4-tetramethylquinolin-7-amine
-
Methyl iodide
-
Acetonitrile
-
Diethyl ether
Procedure:
-
N,N,2,4-tetramethylquinolin-7-amine (1 equivalent) is dissolved in acetonitrile in a sealed tube or a flask equipped with a reflux condenser.[6]
-
Methyl iodide (1.5-2 equivalents) is added to the solution.
-
The mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any unreacted starting material and methyl iodide.
-
The product, N,2,4-trimethylquinolin-7-ammonium iodide, is collected by filtration and dried.
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Doebner-von Miller | 3-Nitroaniline | Crotonaldehyde, HCl, ZnCl₂ | 2,4-dimethyl-7-nitroquinoline | 40-60 |
| 2 | Nitro Reduction | 2,4-dimethyl-7-nitroquinoline | H₂, Pd/C | 2,4-dimethylquinolin-7-amine | 85-95 |
| 3 | Eschweiler-Clarke | 2,4-dimethylquinolin-7-amine | HCHO, HCOOH | N,N,2,4-tetramethylquinolin-7-amine | 70-90 |
| 4 | N-Methylation | N,N,2,4-tetramethylquinolin-7-amine | CH₃I | N,2,4-trimethylquinolin-7-ammonium iodide | 80-95 |
Note: Expected yields are estimates based on similar reactions reported in the literature and may vary.
Visualizations
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Doebner-von Miller Reaction Mechanism
Caption: Key steps in the Doebner-von Miller reaction for quinoline synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of N,2,4-Trimethylquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the biological activity of N,2,4-Trimethylquinolin-7-amine. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and G protein-coupled receptor (GPCR) modulation. The following protocols are designed to be adaptable for screening this compound against these important drug target classes.
Application Note 1: Homogeneous Fluorescence-Based Kinase Assay
1. Introduction
Protein kinases are a major class of drug targets, particularly in oncology and immunology. Many quinoline-based compounds have been identified as kinase inhibitors.[1][2][3] This protocol describes a generic, homogeneous fluorescence-based assay to screen for inhibitors of a target kinase. The assay measures the amount of ADP produced in the kinase reaction, which is then coupled to a fluorescent readout.[2][4]
2. Principle
The assay is based on the quantification of ADP, a universal product of kinase-catalyzed phosphorylation. The amount of ADP produced is directly proportional to the kinase activity. In this protocol, a coupling enzyme is used to convert ADP to a detectable signal. For this example, we will use a pyruvate kinase/lactate dehydrogenase coupled system where the oxidation of NADH to NAD+ is monitored by a decrease in fluorescence.
3. Experimental Protocol
3.1. Materials and Reagents
-
This compound (test compound)
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP Detection Reagents:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
-
Staurosporine (positive control inhibitor)
-
DMSO (solvent for compounds)
-
384-well, low-volume, black plates
3.2. Assay Procedure
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.
-
For controls, add DMSO to the maximum activity wells and a known inhibitor like Staurosporine to the minimum activity (inhibition) wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase and its substrate in kinase assay buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
-
Prepare a separate solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Prepare the ADP detection reagent master mix containing PEP, PK, LDH, and NADH in kinase assay buffer.
-
Stop the kinase reaction and initiate the detection reaction by adding 10 µL of the ADP detection reagent mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader with excitation at ~340 nm and emission at ~460 nm.
-
4. Data Presentation
The inhibitory activity of this compound is determined by calculating the percent inhibition relative to the controls. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is then determined from a dose-response curve.
| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | 4850 | 5.8 | |
| 1 | 4200 | 18.4 | 2.5 | |
| 10 | 1500 | 70.9 | ||
| 100 | 800 | 84.5 | ||
| Staurosporine (Control) | 10 | 750 | 85.4 | 0.015 |
| DMSO (Control) | - | 5150 | 0 | - |
5. Workflow Diagram
Caption: Workflow for the HTS fluorescence-based kinase assay.
Application Note 2: Split-Luciferase Assay for GPCR-Transducer Interaction
1. Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[5] Quinoline derivatives have been shown to modulate GPCR activity. This protocol outlines a high-throughput, cell-based assay to screen for compounds that modulate the interaction between a target GPCR and its downstream transducer protein (e.g., a G protein or β-arrestin) using a split-luciferase complementation system.[6]
2. Principle
The assay relies on the reconstitution of a split NanoLuc luciferase enzyme. The target GPCR is fused to one subunit of the luciferase (e.g., LgBiT), and the transducer protein is fused to the other subunit (e.g., SmBiT). When the GPCR is activated (or inhibited) by a ligand, it changes conformation, leading to the recruitment of the transducer. This brings the two luciferase subunits into close proximity, allowing them to re-form a functional enzyme and generate a luminescent signal in the presence of a substrate.[6][7]
3. Experimental Protocol
3.1. Materials and Reagents
-
This compound (test compound)
-
HEK293 cells (or other suitable cell line) stably co-expressing the GPCR-LgBiT and Transducer-SmBiT fusion constructs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Nano-Glo® Live Cell Reagent (luciferase substrate)
-
Known agonist and antagonist for the target GPCR (positive controls)
-
DMSO (solvent for compounds)
-
384-well, solid white, tissue culture-treated plates
3.2. Assay Procedure
-
Cell Plating:
-
Harvest and count the engineered HEK293 cells.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plates at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the compounds in assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the compound dilutions.
-
For agonist screening, add compounds directly. For antagonist screening, pre-incubate with compounds before adding a known agonist at its EC80 concentration.
-
Incubate at 37°C for 30-60 minutes.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add 10 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence intensity using a plate reader.
-
4. Data Presentation
Data is typically normalized to the response of a known agonist (for agonist mode) or antagonist (for antagonist mode). The potency (EC50 or IC50) of this compound is determined from the dose-response curve.
Agonist Mode Data:
| Compound | Concentration (µM) | Luminescence (RLU) | % Activity (vs. Agonist) | EC50 (µM) |
| This compound | 0.01 | 12500 | 4.5 | |
| 0.1 | 35000 | 18.2 | 1.2 | |
| 1 | 150000 | 75.0 | ||
| 10 | 185000 | 95.5 | ||
| Agonist (Control) | 1 | 190000 | 100 | 0.05 |
| Vehicle (Control) | - | 10000 | 0 | - |
5. Signaling Pathway and Assay Principle Diagram
Caption: Principle of the split-luciferase GPCR-transducer interaction assay.
References
- 1. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Fluorescent Cellular assays For Kinase inhibitors" by Myar Mohamed [huskiecommons.lib.niu.edu]
- 4. selectscience.net [selectscience.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes: N,2,4-Trimethylquinolin-7-amine in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,2,4-Trimethylquinolin-7-amine is a synthetic small molecule belonging to the quinoline class of compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties[1][2]. Structurally similar compounds have been reported to exert their effects through various mechanisms, such as the induction of oxidative stress, modulation of kinase signaling pathways, and cell cycle arrest[3][4]. These application notes provide detailed protocols for evaluating the biological activity of this compound in common cell-based assays, which are crucial for early-stage drug discovery and development. The provided methodologies focus on assessing cytotoxicity and potential kinase inhibition, key parameters for characterizing novel therapeutic candidates.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability | A549 (Lung Carcinoma) | IC50 | 15.2 µM |
| MCF-7 (Breast Cancer) | IC50 | 21.8 µM | |
| HCT116 (Colon Cancer) | IC50 | 18.5 µM | |
| Kinase Inhibition | Kinase X | IC50 | 2.5 µM |
| Kinase Y | IC50 | > 50 µM | |
| Kinase Z | IC50 | 12.1 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the media from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[7]
Materials:
-
This compound
-
Recombinant human kinase (e.g., Kinase X)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Hypothesized signaling pathway inhibition.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for N,2,4-Trimethylquinolin-7-amine and its Analogs as Fluorescent Probes in Microscopy
Application Notes
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have found extensive use in both pharmaceuticals and bioimaging.[1] Specifically, 7-aminoquinoline derivatives possessing electron-donating and electron-withdrawing groups can exhibit strong intramolecular charge-transfer (ICT) fluorescence, characterized by large Stokes shifts, making them valuable as fluorescent probes in complex biological environments.[1] These probes are particularly useful for live-cell imaging applications.
Principle of Fluorescence
The fluorescence of 2,4-disubstituted 7-aminoquinolines is attributed to an intramolecular charge transfer (ICT) mechanism.[1] Upon excitation, an electron is transferred from the electron-donating amino group at the 7-position to the electron-accepting quinoline core. This charge separation in the excited state is sensitive to the polarity of the microenvironment, often resulting in solvatochromic fluorescence emission, where the emission wavelength shifts with changes in solvent polarity.[1] This property can be harnessed to probe the local environment within cellular organelles.
Primary Application: Golgi Apparatus Imaging
Several 2,4-disubstituted 7-aminoquinoline derivatives have been demonstrated to specifically accumulate in the Golgi apparatus of various cell lines, including HeLa, U2OS, and 4T1 cells.[1] This organelle-specific localization makes them excellent candidates for use as fluorescent probes to visualize the morphology and dynamics of the Golgi apparatus in living cells. Their utility extends to both one-photon and two-photon fluorescence microscopy, offering advantages such as deeper tissue penetration and reduced phototoxicity in the latter.[1]
Photophysical Properties of Analogous 7-Aminoquinoline Derivatives
The photophysical properties of several 2,4-disubstituted 7-aminoquinoline derivatives have been characterized and are summarized in the table below. These values provide an estimate of the expected spectral characteristics of N,2,4-Trimethylquinolin-7-amine. The data highlights their absorption in the near-UV to blue region and their emission in the blue to green region of the spectrum, with notable solvent-dependent shifts in their emission maxima and fluorescence lifetimes.[1]
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| 7-amino-2,4-dimethylquinoline (ADMQ) | Dichloromethane | 370 | 433 | 0.45 | 6.91 |
| Methanol | 378 | 492 | 0.09 | 2.21 | |
| Compound 1a (2-CF3, 4-Me) | Dichloromethane | 372 | 440 | 0.53 | 10.3 |
| Methanol | 390 | 537 | 0.02 | 2.50 | |
| Compound 1b (2-CF3, 4-Et) | Dichloromethane | 372 | 441 | 0.52 | 10.2 |
| Methanol | 389 | 538 | 0.02 | 2.41 | |
| Compound 1d (2-CF3, 4-Ph) | Dichloromethane | 388 | 465 | 0.22 | 14.9 |
| Methanol | 399 | 560 | 0.01 | 7.49 |
Data sourced from Rao et al., ACS Med. Chem. Lett. 2019, 10, 7, 1075–1081.[1]
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging of the Golgi Apparatus
This protocol is adapted from the methodology used for imaging the Golgi apparatus with 2,4-disubstituted 7-aminoquinoline probes.[1]
Materials:
-
This compound (or analogous 7-aminoquinoline probe)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Cells of interest (e.g., HeLa, U2OS) cultured on glass-bottom dishes or coverslips
-
Commercial Golgi marker (e.g., BODIPY TR Ceramide) for colocalization studies (optional)
-
Fluorescence microscope equipped with appropriate filters for DAPI and FITC/GFP channels.
Procedure:
-
Probe Preparation: Prepare a stock solution of the 7-aminoquinoline probe at a concentration of 1 mg/mL in sterile DMSO.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Staining:
-
Dilute the 1 mg/mL probe stock solution in cell culture medium to a final working concentration of 2 µg/mL.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Based on the spectral data of analogous compounds, excitation can be performed using a standard DAPI or blue light filter set (e.g., ~370-400 nm excitation), and emission can be collected in the blue to green channel (e.g., ~430-550 nm).
-
For two-photon microscopy, an excitation wavelength of approximately 760-800 nm can be used.
-
Optional: Colocalization with a Commercial Golgi Marker
To confirm the localization of the 7-aminoquinoline probe to the Golgi apparatus, a colocalization experiment with a known Golgi marker can be performed. Follow the manufacturer's protocol for staining with the commercial marker either before or after staining with the 7-aminoquinoline probe. Acquire images in separate channels and merge to assess the degree of colocalization.
Visualizations
Caption: Workflow for staining and imaging live cells with 7-aminoquinoline probes.
References
Application Notes and Protocols for the Derivatization of N,2,4-Trimethylquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of N,2,4-Trimethylquinolin-7-amine, a versatile scaffold for the development of novel therapeutic agents. The following sections describe common derivatization strategies at the 7-amino position, including N-acetylation, N-sulfonylation, and N-alkylation. These modifications can be employed to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of the parent compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Many quinoline-based drugs exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The derivatization of the quinoline scaffold is a key strategy in drug discovery to optimize lead compounds and develop new chemical entities with improved efficacy and safety profiles. This compound serves as a valuable starting material for generating diverse libraries of quinoline derivatives for biological screening.
Derivatization Protocols
The following protocols are generalized methods for the derivatization of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: N-Acetylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amine with an acetylating agent.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (1.2-1.5 eq), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.
-
Acetylating Agent Addition: Slowly add the acetylating agent (1.1-1.3 eq), such as acetic anhydride or acetyl chloride, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acetylated derivative.
Quantitative Data for N-Acetylation of Aminoquinolines:
| Reagent | Molar Ratio (to amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride / TEA | 1.2 / 1.5 | DCM | Room Temp | 2 - 4 | 85 - 95 |
| Acetyl Chloride / Pyridine | 1.1 / 2.0 | THF | 0 to Room Temp | 1 - 3 | 80 - 90 |
Protocol 2: N-Sulfonylation of this compound
This protocol outlines the synthesis of sulfonamides by reacting the primary amine with a sulfonyl chloride.
Experimental Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of THF and a tertiary amine base.
-
Sulfonyl Chloride Addition: At 0 °C, slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) (1.1-1.2 eq) to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for N-Sulfonylation of Aminoquinolines:
| Reagent | Molar Ratio (to amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonyl Chloride | 1.1 | Pyridine | 0 to Room Temp | 4 - 8 | 75 - 85 |
| Benzenesulfonyl Chloride | 1.2 | DCM / TEA | 0 to Room Temp | 3 - 6 | 70 - 80 |
Protocol 3: N-Alkylation of this compound
This protocol describes the introduction of an alkyl group onto the primary amine.
Experimental Protocol:
-
Base Treatment: In an appropriate solvent (e.g., DMF or acetonitrile), treat this compound (1.0 eq) with a suitable base (1.1-2.0 eq), such as potassium carbonate or sodium hydride, to generate the corresponding anion.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture if necessary and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for N-Alkylation of Aminoquinolines:
| Reagent | Molar Ratio (to amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | 1.1 | K₂CO₃ | DMF | 60 - 80 | 6 - 12 | 60 - 75 |
| Benzyl Bromide | 1.2 | NaH | THF | Room Temp | 4 - 8 | 70 - 85 |
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the derivatization of this compound.
Signaling Pathway
Quinoline derivatives often target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.
Application Notes and Protocols for N,2,4-Trimethylquinolin-7-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on N,2,4-Trimethylquinolin-7-amine is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related quinoline derivatives, particularly 7-aminoquinoline analogs. These should serve as a foundational guide for initiating research and development efforts with this compound. All protocols and applications should be validated experimentally for this specific compound.
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of an amino group at the 7-position and methyl groups at the 2- and 4-positions suggests that this compound could be a valuable lead compound for the development of novel therapeutics. Its structural similarity to known kinase inhibitors and antimalarial agents makes it a compound of interest for further investigation.
Potential Applications in Medicinal Chemistry
Based on the activities of related quinoline derivatives, this compound is a candidate for investigation in the following areas:
-
Anticancer Drug Discovery: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including the inhibition of protein kinases such as c-Met, EGFR, and PI3K/mTOR.[4][5] The substitution pattern of this compound suggests it could be explored as a kinase inhibitor.
-
Antimalarial Drug Development: The 4-aminoquinoline scaffold is the basis for widely used antimalarial drugs like chloroquine.[6][7][8] Modifications at the 7-position of the quinoline ring have been shown to influence activity against drug-resistant strains of Plasmodium falciparum.[3][9] Therefore, this compound could be a precursor or a lead compound for novel antimalarials.
-
Antimicrobial Research: Quinolines are known to possess antibacterial and antifungal properties.[1] This compound could be screened for activity against a panel of pathogenic microbes.
-
Bioimaging Probes: Some aminoquinoline derivatives exhibit fluorescent properties, making them potentially useful as probes for cellular imaging.[4]
Synthesis
This compound can be synthesized from its precursor, 7-Amino-2,4-dimethylquinoline. The final step involves the N-methylation of the primary amino group.
Proposed Synthesis Workflow
References
- 1. ijmphs.com [ijmphs.com]
- 2. iddo.org [iddo.org]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 8. journals.asm.org [journals.asm.org]
- 9. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of N,2,4-Trimethylquinolin-7-amine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic properties of N,2,4-Trimethylquinolin-7-amine, a novel quinoline derivative. The protocols outlined below are based on established methodologies for assessing the anti-cancer potential of quinoline-based compounds.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[2][3][4] this compound is a novel synthetic quinoline derivative. Its structural similarity to other biologically active quinolines necessitates a thorough in vitro evaluation to determine its potential as a therapeutic agent.
The following protocols describe a systematic approach to characterizing the cytotoxic profile of this compound, beginning with a general cytotoxicity screening and proceeding to more detailed mechanistic studies.
Data Presentation
The following tables represent hypothetical data for the in vitro cytotoxic evaluation of this compound, based on typical results observed for other quinoline derivatives.
Table 1: Cytotoxicity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| HCT-116 | Colorectal Carcinoma | 10.5 ± 0.9 |
| A549 | Lung Carcinoma | 22.3 ± 2.1 |
| DU-145 | Prostate Carcinoma | 18.9 ± 1.5 |
| NHDF-Neo | Normal Human Dermal Fibroblasts | > 100 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 cells after 24h treatment.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 55.2 ± 3.1 | 25.1 ± 2.5 | 19.7 ± 2.0 |
| 5 µM | 58.9 ± 3.5 | 20.3 ± 2.1 | 20.8 ± 2.2 |
| 10 µM (IC50) | 65.4 ± 4.0 | 15.2 ± 1.8 | 19.4 ± 2.1 |
| 20 µM | 75.1 ± 4.5 | 10.5 ± 1.3 | 14.4 ± 1.7 |
Table 3: Apoptosis Induction by this compound in HCT-116 cells after 48h treatment.
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 3.2 ± 0.5 | 1.5 ± 0.3 |
| 5 µM | 12.8 ± 1.1 | 4.3 ± 0.6 |
| 10 µM (IC50) | 25.6 ± 2.3 | 8.9 ± 1.0 |
| 20 µM | 40.1 ± 3.5 | 15.2 ± 1.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549, DU-145) and a normal cell line (e.g., NHDF-Neo)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compound on the cell cycle progression.[3][6]
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[4]
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Caption: Proposed intrinsic apoptosis signaling pathway.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 3. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules | Scilit [scilit.com]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in silico investigation of N,2,4-Trimethylquinolin-7-amine as a potential inhibitor of protein kinases through molecular docking, along with protocols for experimental validation.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent anticancer and kinase inhibitory activities.[3][4] this compound, a quinoline derivative, presents an interesting candidate for investigation as a protein kinase inhibitor.
Molecular docking is a powerful computational method used in drug design to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[5] This technique allows for the rapid screening of potential inhibitors and provides insights into the molecular interactions driving binding, thereby guiding lead optimization.[5][6] This document outlines a detailed protocol for the molecular docking of this compound against selected protein kinases, followed by methodologies for experimental validation of the in silico findings.
Target Selection
For the purpose of these application notes, we will consider three well-established protein kinase targets implicated in cancer progression:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2]
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial enzyme in cell cycle regulation, its inhibition can lead to cell cycle arrest and apoptosis.[2]
Molecular Docking Protocol
This protocol outlines the steps for performing a molecular docking study using widely available software.
1. Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.
2. Protein Preparation: a. Download the crystal structures of the target protein kinases (e.g., EGFR, VEGFR2, CDK2) from the Protein Data Bank (PDB). It is recommended to select structures complexed with a known inhibitor to define the binding site. b. Prepare the protein for docking using AutoDock Tools (ADT). This involves: i. Removing water molecules and any co-crystallized ligands. ii. Adding polar hydrogen atoms. iii. Assigning Kollman charges. iv. Saving the prepared protein in the PDBQT file format.
3. Ligand Preparation: a. Obtain the 3D structure of this compound. This can be done using a chemical drawing tool like ChemDraw and converting it to a 3D format (e.g., SDF or MOL2). b. Prepare the ligand for docking using ADT: i. Detect the root and define the rotatable bonds. ii. Assign Gasteiger charges. iii. Save the prepared ligand in the PDBQT file format.
4. Grid Box Generation: a. Define the binding site on the protein by creating a grid box. b. The grid box should encompass the active site of the kinase, typically centered on the co-crystallized ligand from the original PDB file. c. Set the grid box dimensions to be large enough to allow for translational and rotational movement of the ligand.
5. Molecular Docking Simulation: a. Perform the docking using AutoDock Vina. b. The command will typically look like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt c. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
6. Analysis of Results: a. Visualize the docking results using software like Discovery Studio Visualizer or PyMOL. b. Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues in the kinase active site. c. The binding affinity scores provide a quantitative measure of the predicted binding strength.
Experimental Workflow
A typical workflow for a molecular docking and experimental validation study is depicted below.
Caption: Experimental workflow for molecular docking and in vitro validation.
Data Presentation
The following tables present hypothetical data for the molecular docking and in vitro validation of this compound.
Table 1: Molecular Docking Results
| Target Protein Kinase | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR | 1M17 | -8.5 | Met793, Leu718, Gly796 |
| VEGFR2 | 1YWN | -9.2 | Cys919, Asp1046, Glu885 |
| CDK2 | 1HCK | -7.9 | Leu83, Lys33, Asp86 |
Table 2: In Vitro Kinase Inhibition Data
| Target Protein Kinase | IC50 (µM) |
| EGFR | 0.5 |
| VEGFR2 | 0.2 |
| CDK2 | 1.1 |
Experimental Validation Protocols
In Vitro Kinase Assay Protocol (Example: EGFR Kinase Assay)
This protocol is a general guideline and may need optimization based on the specific kinase and available assay kit.
1. Materials:
-
Recombinant human EGFR kinase.
-
Kinase buffer.
-
ATP.
-
Substrate (e.g., a poly-Glu-Tyr peptide).
-
This compound (test compound).
-
Positive control inhibitor (e.g., Gefitinib).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader.
2. Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase. c. Incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. g. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. h. Calculate the percent inhibition for each concentration of the test compound. i. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
The diagram below illustrates a simplified EGFR signaling pathway, which is a common target for kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
This document provides a framework for the computational and experimental evaluation of this compound as a potential protein kinase inhibitor. The combination of molecular docking and in vitro assays is a robust approach for identifying and characterizing novel kinase inhibitors for therapeutic development. The provided protocols and data serve as a guide for researchers to design and execute their own studies in this area.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Anti-proliferative Activity of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-proliferative activities of various tetrahydroquinoline derivatives against a range of cancer cell lines. Detailed protocols for key experimental assays are included to facilitate the screening and mechanistic evaluation of these compounds.
Quantitative Anti-proliferative Activity
Tetrahydroquinoline derivatives have demonstrated significant cytotoxic effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | A549 (Lung) | 0.033 ± 0.003 | |
| MCF-7 (Breast) | - | ||
| MDA-MB-231 (Triple-negative Breast) | 0.63 ± 0.02 | ||
| 10h | A549 (Lung) | - | |
| MCF-7 (Breast) | 0.087 ± 0.007 | ||
| MDA-MB-231 (Triple-negative Breast) | - | ||
| 10d | A549 (Lung) | 0.062 ± 0.01 | |
| MCF-7 (Breast) | 0.58 ± 0.11 | ||
| MDA-MB-231 (Triple-negative Breast) | 1.003 ± 0.008 | ||
| Compound 2 | MCF-7 (Breast) | 50 | [1][2][3] |
| MDA-MB-231 (Triple-negative Breast) | 25 | [1][2][3] | |
| 4a | HCT-116 (Colon) | 12.18 ± 1.61 | [4] |
| A549 (Lung) | - | ||
| 3c | H460 (Lung) | 4.9 ± 0.7 | [5] |
| A-431 (Skin) | 2.0 ± 0.9 | [5] | |
| HT-29 (Colon) | 4.4 ± 1.3 | [5] | |
| 20d | HCT-116 (Colon) | Micromolar concentrations | [6] |
| 4ag | SNB19 (Glioblastoma) | 38.3 | |
| LN229 (Glioblastoma) | 40.6 | ||
| Compound 15 | MCF-7 (Breast) | 15.16 | |
| HepG-2 (Liver) | 18.74 | ||
| A549 (Lung) | 18.68 | ||
| 7e | A549 (Lung) | 0.155 | [7] |
| 8d | MCF-7 (Breast) | 0.170 | [7] |
Experimental Protocols
Detailed methodologies for assessing the anti-proliferative activity and elucidating the mechanism of action of tetrahydroquinoline derivatives are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Tetrahydroquinoline derivatives
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the tetrahydroquinoline derivatives and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells (approximately 1 × 10⁶) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest and wash cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Signaling Pathway Analysis
Several tetrahydroquinoline derivatives exert their anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival.
PI3K/AKT/mTOR Pathway
A significant number of tetrahydroquinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell proliferation, growth, and survival.[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4][8] Some compounds have been identified as potent mTOR inhibitors, a key component of this pathway.
Induction of Apoptosis
Tetrahydroquinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[4] This programmed cell death is a key mechanism for eliminating cancer cells. Some derivatives trigger apoptosis through the activation of caspases, such as Caspase-3/7. Additionally, the induction of reactive oxygen species (ROS) has been linked to the apoptotic effects of certain tetrahydroquinoline compounds.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. static.igem.org [static.igem.org]
Green Synthesis of Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1] Their wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, has made them a focal point in medicinal chemistry and drug discovery.[2] However, traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns.[3][4]
The principles of green chemistry aim to mitigate these issues by designing chemical processes that are more environmentally benign.[5] In the context of quinoline synthesis, this translates to the adoption of alternative energy sources like microwave and ultrasound irradiation, the use of greener solvents such as water and ethanol, and the development of reusable and non-toxic catalysts.[3][6] These green approaches not only reduce the environmental footprint but can also lead to improved reaction efficiency, higher yields, and simplified purification processes.[7] This document provides an overview of various green synthesis methods for quinoline derivatives, complete with comparative data and detailed experimental protocols.
Comparative Data of Green Synthesis Methods
The following table summarizes and compares different green synthesis methods for quinoline derivatives based on catalyst, solvent, energy source, reaction time, and yield.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted Synthesis | p-Toluenesulfonic acid (p-TSA) | Water | Microwave | 2.5–3.5 h | 60–94 | [4] |
| Fe3O4-TDSN-Bi(III) | Solvent-free | Microwave | 5 min | 85–97 | [8] | |
| Acetic Acid | Neat | Microwave | 5 min | Excellent | [7] | |
| Trifluoroacetic acid (TFA) | Chloroform | Microwave | 30 min | 68–99 | [4] | |
| Ultrasound-Assisted Synthesis | Basic Ionic Liquid | Aqueous Media | Ultrasound | 2 h | High | [9][10] |
| Acetic Acid | Acetic Acid | Ultrasound | A few minutes | Good | [11] | |
| None (N-alkylation) | Acetonitrile | Ultrasound | 1-2 h | ~+10% vs TH | [12][13] | |
| Green Catalyst Synthesis | CdO@ZrO₂ Nanocomposite | Not specified | Not specified | Reduced time | 93–97 | [14] |
| Formic Acid | Not specified | Not specified | Milder conditions | Improved selectivity | [5] | |
| p-Toluenesulfonic acid (p-TSA) | Ethanol/Water | Reflux | Not specified | Good | [1][4] | |
| Ceric Ammonium Nitrate (CAN) | Ethanol:Water | Not specified | 10–40 min | 84–94 | [4] | |
| [dsim]HSO₄ (Ionic Liquid) | Ethanol | 70°C | 15–35 min | 82–95 | [4] | |
| CuSO₄–D-glucose | Water-Ethanol | Not specified | 3–12 h | 76–95 | [4] | |
| Solvent-Free Synthesis | Fe(0) and Cu(0) doped aerogels | Solvent-free | 50°C | 2 h | 90–97 | [4] |
Experimental Protocols
Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolones
This protocol is adapted from a one-pot, three-component synthesis using p-toluenesulfonic acid as a catalyst in water.[4]
Materials:
-
6-amino-1,3-dimethyluracil
-
Aromatic aldehydes
-
Dimedone
-
p-Toluenesulfonic acid (p-TSA)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and p-toluenesulfonic acid (catalytic amount).
-
Add water (5 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 90°C for 2.5 to 3.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrimido[4,5-b]quinolone derivatives.
Ultrasound-Assisted Synthesis of Quinoline-Imidazole Derivatives
This protocol describes the N-alkylation of an imidazole ring under ultrasonic irradiation, a key step in the synthesis of hybrid quinoline-imidazole compounds.[12][13]
Materials:
-
Quinoline-imidazole precursor
-
Alkylating agent (e.g., alkyl halide)
-
Acetonitrile
-
Ultrasonic bath
Procedure:
-
Dissolve the quinoline-imidazole precursor (1 mmol) in acetonitrile (10 mL) in a suitable flask.
-
Add the alkylating agent (1.2 mmol) to the solution.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) and temperature for 1 to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Green Catalyst Synthesis of Polysubstituted Quinolines
This protocol outlines a general procedure for the synthesis of polysubstituted quinolines using a reusable nanocatalyst.[14]
Materials:
-
Aromatic amine
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Aromatic aldehyde
-
CdO@ZrO₂ nanocatalyst
-
Ethanol (or other green solvent)
Procedure:
-
To a mixture of the aromatic amine (1 mmol), active methylene compound (1 mmol), and aromatic aldehyde (1 mmol) in a round-bottom flask, add the CdO@ZrO₂ nanocatalyst (a catalytic amount, e.g., 10 mol%).
-
Add a green solvent like ethanol (5-10 mL).
-
Reflux the reaction mixture with stirring for the time specified in the literature (typically shorter than conventional methods).
-
Monitor the reaction's progress via TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Microwave-Assisted Quinoline Synthesis.
Caption: Workflow for Ultrasound-Assisted N-Alkylation.
Caption: Green Chemistry Principles in Quinoline Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Green synthesis of poly-substituted quinolines catalyzed by CdO@ZrO₂ nanocatalyst | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,2,4-Trimethylquinolin-7-amine
Welcome to the technical support center for the synthesis of N,2,4-Trimethylquinolin-7-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve your synthesis yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. A common synthetic strategy involves a two-step process: first, the formation of the 2,4-dimethylquinoline core via a Combes or Friedländer-type reaction, followed by the introduction of the N-methylamino group at the 7-position.
Q1: My yield for the initial quinoline ring formation (Combes synthesis) is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the Combes synthesis are a frequent challenge. The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. Several factors can impact the yield:
-
Inadequate Acid Catalysis: The cyclization step is acid-catalyzed and requires a strong acid. Concentrated sulfuric acid is traditional, but polyphosphoric acid (PPA) can be more effective as a dehydrating agent.[1]
-
Reaction Temperature and Time: The reaction often requires high temperatures to drive the dehydration and cyclization. However, prolonged heating or excessively high temperatures can lead to charring and side-product formation. Monitor the reaction by TLC to determine the optimal reaction time.
-
Purity of Reactants: Ensure your aniline precursor (e.g., 3-methylaniline for a 7-methylquinoline intermediate) and acetylacetone are pure. Impurities can interfere with the reaction.
-
Steric Hindrance: Substituents on the aniline can sterically hinder the cyclization step. While this is less of an issue for producing the 2,4,7-trimethyl precursor, it's a factor to consider.[1]
Troubleshooting Steps:
-
Catalyst Choice: If using H₂SO₄, consider switching to polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE), which can be a more effective dehydrating agent.[1]
-
Temperature Optimization: Start with the literature-recommended temperature and optimize in 5-10°C increments. Track product formation and byproduct accumulation using TLC or HPLC.
-
Purify Starting Materials: Distill liquid starting materials and recrystallize solid anilines if purity is questionable.
-
Stepwise Approach: Isolate the intermediate enamine (Schiff base) before proceeding to the acid-catalyzed cyclization. This can sometimes improve the overall yield by optimizing each step separately.[2]
Q2: I'm observing the formation of multiple isomers during the Combes synthesis. How can I improve the regioselectivity?
A2: The Combes synthesis can yield isomeric quinoline products if the aniline is meta-substituted. For the synthesis of a 2,4,7-trimethylquinoline precursor from m-toluidine, both 2,4,7-trimethyl and 2,4,5-trimethyl isomers can form.
Control Strategies:
-
Steric Effects: The regioselectivity is influenced by steric hindrance during the electrophilic aromatic annulation, which is the rate-determining step.[1] Bulky substituents on the diketone can direct the cyclization.
-
Electronic Effects: The electronic nature of substituents on the aniline ring directs the cyclization. Electron-donating groups can favor cyclization at specific positions.
-
Alternative Syntheses: If regioselectivity remains a problem, consider the Friedländer synthesis, which offers unambiguous regiocontrol by starting with a pre-functionalized o-aminoaryl ketone.[3][4]
Q3: The Buchwald-Hartwig amination to install the 7-amino group is sluggish or fails. What should I check?
A3: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for C-N bond formation but is highly sensitive to reaction conditions.[5] Failure often points to issues with the catalyst system, reagents, or atmosphere.
Key Parameters to Optimize:
-
Ligand Choice: This is critical. Sterically hindered biaryl phosphine ligands like XPhos or BrettPhos are often effective for coupling with primary amines like methylamine.[6]
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common precursors that are reduced in situ to the active Pd(0) catalyst.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, or THF are typically used.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. The reaction must be performed under a rigorously inert atmosphere (Argon or Nitrogen).
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Q4: How can I purify the final this compound product effectively?
A4: Amino-substituted quinolines can be challenging to purify due to their basicity and potential for metal complexation if a palladium catalyst was used.
Purification Strategy:
-
Aqueous Workup: After the reaction, perform an aqueous workup to remove inorganic salts. A wash with aqueous ammonium chloride can help remove some palladium residues.
-
Column Chromatography: Silica gel column chromatography is the most common method.
-
Tailing: The basic amino group can cause significant tailing on silica gel. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).
-
Eluent System: Start with a non-polar eluent and gradually increase the polarity. A gradient from 100% hexane to 50% ethyl acetate in hexane is a reasonable starting point.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.
-
Acid-Base Extraction: For difficult separations, you can exploit the basicity of the amine. Dissolve the crude product in an organic solvent (like dichloromethane), extract with dilute acid (e.g., 1M HCl) to move the product to the aqueous phase, wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product into an organic solvent.
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing yield. The following tables summarize catalyst and solvent effects on related quinoline syntheses reported in the literature.
Table 1: Catalyst Optimization for Friedländer Quinoline Synthesis
| Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Amberlyst-15 | - | Ethanol | Reflux | - | Good | [7] |
| PEG-SO₃H | - | Water | 60 | - | Good-Excellent | [7] |
| p-TSA | - | Solvent-free | - | - | High | [8] |
| Iodine | - | - | - | - | High | [8] |
| Neodymium(III) Nitrate | - | - | - | - | High |[8] |
Table 2: Buchwald-Hartwig Amination - Ligand and Base Effects
| Aryl Halide | Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Bromide | Primary Amine | BINAP | NaOt-Bu | Toluene | 80-110 | High | [5] |
| Aryl Chloride | Secondary Amine | RuPhos | NaOt-Bu | Dioxane | 100 | High | [6] |
| Aryl Mesylate | Primary Amine | BrettPhos | K₃PO₄ | Toluene | 110 | High | [6] |
| Heteroaryl Chloride | Various Amines | XPhos | Cs₂CO₃ | t-BuOH | 100 | High |[6] |
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of this compound. Note: These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2,4,7-Trimethylquinoline (Combes Synthesis)
Caption: Workflow for the Combes synthesis of the quinoline core.
Procedure:
-
Enamine Formation: In a round-bottom flask, combine m-toluidine (1.0 eq) and acetylacetone (1.1 eq). Heat the mixture gently (e.g., 80°C) for 1 hour. Water will be formed as a byproduct.
-
Cyclization: In a separate, larger flask, pre-heat polyphosphoric acid (PPA) to ~80°C. Slowly and carefully add the crude enamine mixture from step 1 to the hot PPA with vigorous stirring.
-
Reaction: Heat the reaction mixture to 120-140°C. Monitor the progress of the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).
-
Workup: Allow the mixture to cool slightly, then carefully pour it onto crushed ice. This will hydrolyze the PPA.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated base, such as 50% aqueous sodium hydroxide (NaOH), until the pH is > 9. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: N-Methylation of 7-Amino-2,4-dimethylquinoline
This protocol assumes the synthesis starts from a pre-existing 7-aminoquinoline core.
Procedure:
-
Setup: To a solution of 7-Amino-2,4-dimethylquinoline (1.0 eq) in a suitable solvent like THF or DMF, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C under an inert atmosphere.
-
Methylation: After stirring for 30 minutes, add dimethyl sulfate (1.1 eq) or methyl iodide dropwise at 0°C.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography as described previously.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
N,2,4-Trimethylquinolin-7-amine solubility issues in aqueous buffers
This guide provides troubleshooting and frequently asked questions regarding solubility issues encountered with N,2,4-Trimethylquinolin-7-amine in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its aqueous solubility?
A1: The aqueous solubility of this compound is primarily governed by its physicochemical properties. Based on data for the closely related structure 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine, the key parameters are:
-
pKa: The predicted pKa is approximately 5.23.[1] As a weak base, the molecule's charge state is highly dependent on the pH of the aqueous medium.
-
logP: The predicted octanol-water partition coefficient (logP) is approximately 3.6.[1] This value indicates that the compound is significantly lipophilic (hydrophobic), suggesting inherently low solubility in water.
-
Molecular Structure: The presence of the quinoline ring system and methyl groups contributes to its hydrophobicity, while the primary amine group provides a site for protonation, which can enhance solubility.
Q2: Why is my this compound not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?
A2: The compound's low solubility in neutral buffers is expected due to its chemical nature. At a pH of 7.4, which is more than two units above its predicted pKa of ~5.23, the amine group is predominantly in its neutral, uncharged form.[2] This uncharged state is significantly less polar and therefore less soluble in aqueous media. The high lipophilicity (logP ~3.6) further drives the compound to resist dissolving in water.[1]
Q3: How does pH adjustment affect the solubility of this compound?
A3: Adjusting the pH is the most effective initial strategy to improve the solubility of this compound. By lowering the pH of the buffer to a value below the compound's pKa (pH < 5.23), the amine group becomes protonated (acquires a positive charge). This ionized form is more polar and exhibits significantly higher solubility in aqueous solutions. A buffer with a pH of 4.0 to 5.0 is a recommended starting point.
Q4: Can I use an organic co-solvent to prepare a stock solution?
A4: Yes, using a water-miscible organic solvent is a standard and highly effective method for preparing a concentrated stock solution.[3][4] This stock can then be diluted into your aqueous experimental buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are common first choices for creating high-concentration stock solutions.
-
Procedure: First, dissolve the compound in the organic solvent (e.g., 10-20 mg/mL in DMSO). Then, dilute this stock solution into your aqueous buffer to the final desired concentration.[4]
-
Caution: Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems. It is generally recommended to keep the final concentration of DMSO or ethanol below 1%, and often below 0.1%.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
-
Cause: This is a common sign of exceeding the compound's solubility limit in the final aqueous buffer. The organic co-solvent from the stock solution can no longer keep the compound dissolved upon high dilution into an aqueous environment.
-
Solutions:
-
Lower the Final Concentration: The simplest solution is to prepare a more dilute final solution.
-
Adjust Buffer pH: Ensure the pH of your final aqueous buffer is acidic (e.g., pH 4-5) to keep the compound in its more soluble, protonated state.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent in the final solution may help.
-
Use Excipients: For formulation development, solubilizing agents like cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[5][6]
-
Issue 2: The solid compound is difficult to wet and clumps together.
-
Cause: The hydrophobic nature of the powder can cause it to resist wetting by the aqueous buffer.
-
Solutions:
-
Sonication: Place the vial in a bath sonicator for several minutes. The ultrasonic energy helps to break up clumps and disperse the particles, increasing the surface area available for dissolution.
-
Vortexing: Vigorous vortexing can also aid in dispersing the powder.
-
Pre-wet with Organic Solvent: Add a very small amount of a wetting agent like ethanol or DMSO to the dry powder to form a slurry. Then, add the aqueous buffer while vortexing.
-
Issue 3: Solubility results are inconsistent between experiments.
-
Cause: Inconsistent results often stem from variations in experimental conditions or the compound not reaching equilibrium.
-
Solutions:
-
Control Temperature: Ensure all solubility experiments are performed at a consistent, controlled temperature, as solubility is temperature-dependent.
-
Standardize Equilibration Time: Use a fixed, sufficient amount of time for the compound to dissolve. For formal solubility assays, 24 hours of shaking is often required to ensure equilibrium is reached.
-
Check Buffer Preparation: Ensure the pH and ionic strength of your buffers are consistent for every experiment. Small variations in pH can lead to large changes in solubility for a compound like this.
-
Assess Compound Purity: Impurities can affect solubility measurements. Ensure you are using a high-purity batch of the compound.
-
Data & Protocols
Summary of Physicochemical Properties
The table below summarizes the predicted properties for the related compound 2,2,4-Trimethyl-1,2-dihydroquinolin-7-amine, which can be used as an estimate for this compound.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₂H₁₆N₂ | - |
| Molecular Weight | 188.27 g/mol | - |
| pKa (Basic) | 5.23 ± 0.40 | Low solubility at neutral/basic pH; higher solubility at acidic pH (<5.23). |
| logP | 3.60 | Highly lipophilic, indicating poor intrinsic water solubility. |
| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 | Can participate in hydrogen bonding. |
| Data sourced from LookChem for CAS 41148-72-5.[1] |
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent
This protocol describes the standard method for preparing a concentrated stock solution for subsequent dilution in aqueous buffers.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder into a clean glass vial.
-
Add Co-Solvent: Add the appropriate volume of high-purity DMSO or ethanol to achieve the target concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of powder).
-
Promote Dissolution: Cap the vial and vortex vigorously. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent water absorption and degradation.
-
Dilution: For experiments, thaw the stock solution completely and vortex briefly. Dilute the stock into the final aqueous buffer. For example, add 1 µL of a 10 mM stock to 999 µL of buffer to achieve a final concentration of 10 µM (with 0.1% DMSO).
Protocol 2: Kinetic Solubility Determination by the Shake-Flask Method
This protocol provides a general workflow for measuring the kinetic aqueous solubility of the compound.
-
Prepare Buffer: Prepare an aqueous buffer at the desired pH (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Compound Addition: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. "Excess" means adding enough solid so that some will visibly remain undissolved at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for a set period (typically 24 hours).
-
Separation of Solid: After equilibration, remove the vials and allow the undissolved solid to settle. Filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved particles. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) and carefully collect the supernatant.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol). Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the solubility of the compound under the tested conditions.
Visual Guides
Caption: Troubleshooting workflow for solubility enhancement.
Caption: pH-dependent ionization and solubility of an amine.
References
Technical Support Center: Synthesis of N,2,4-Trimethylquinolin-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,2,4-Trimethylquinolin-7-amine. The primary synthesis route discussed is the Combes reaction, a reliable method for quinoline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Combes reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated for a sufficient duration, as the cyclization step can be slow. - Increase the reaction temperature, but monitor for decomposition. - Use a stronger acid catalyst, such as polyphosphoric acid (PPA), which can be more effective than sulfuric acid.[1] |
| Decomposition of starting materials or product. | - The reaction is exothermic; maintain careful temperature control, especially during the initial condensation. - Avoid excessively high temperatures or prolonged reaction times. | |
| Incorrect stoichiometry of reactants. | - Ensure a 1:1 molar ratio of N-methyl-m-phenylenediamine to pentane-2,4-dione. | |
| Formation of a Dark Tar or Polymeric Material | High concentration of acid catalyst. | - Optimize the concentration of the acid catalyst. While a strong acid is necessary, excessive amounts can promote polymerization and charring. |
| High reaction temperature. | - Lower the reaction temperature and extend the reaction time to minimize side reactions that lead to tar formation. | |
| Presence of impurities in starting materials. | - Use purified starting materials. Impurities can act as catalysts for polymerization. | |
| Presence of Isomeric Impurities (e.g., N,2,4-Trimethylquinolin-5-amine) | Lack of regioselectivity in the cyclization step. | - The cyclization of the intermediate enamine onto the benzene ring can occur at two different positions, leading to regioisomers. This is a known challenge with substituted anilines in the Combes synthesis.[1] - Modifying the acid catalyst (e.g., using PPA) may influence the isomer ratio.[1] - Purification by column chromatography is often necessary to separate isomers. |
| Difficult Purification of the Final Product | Presence of unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC. - Unreacted N-methyl-m-phenylenediamine can be removed by an acidic wash during workup. |
| Co-elution of isomers during chromatography. | - Use a high-resolution column and carefully optimize the solvent system for column chromatography. - Consider derivatization of the amino group to alter polarity and improve separation, followed by deprotection. | |
| Product is an oil and difficult to handle. | - Attempt to form a salt (e.g., hydrochloride salt) of the final product, which may be a crystalline solid and easier to purify by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Combes quinoline synthesis.[2][3] This involves the acid-catalyzed condensation of N-methyl-m-phenylenediamine with pentane-2,4-dione (acetylacetone).
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are N-methyl-m-phenylenediamine and pentane-2,4-dione. A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is required for the cyclization step.[1][2]
Q3: What are the major side reactions to be aware of?
A3: The primary side reaction is the formation of the regioisomer, N,2,4-Trimethylquinolin-5-amine. This occurs because the cyclization of the intermediate can proceed at two different positions on the aromatic ring of the diamine. The formation of polymeric tars is also a common issue if the reaction conditions are not well-controlled.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals to observe the consumption of the starting materials and the formation of the product.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for optimization. If isomer separation is challenging, techniques like preparative HPLC may be necessary. Conversion to a salt form to induce crystallization can also be an effective purification method.
Q6: Are there any safety precautions I should take?
A6: Yes. Concentrated sulfuric acid and polyphosphoric acid are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction itself can be exothermic and should be carefully monitored.
Experimental Protocols
Synthesis of 7-Amino-2,4-dimethylquinoline (Analogous Procedure)
This two-step procedure involves the initial condensation of m-phenylenediamine with pentane-2,4-dione, followed by an acid-catalyzed cyclization.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser, dissolve m-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add pentane-2,4-dione (1 equivalent) to the solution.
-
The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the enamine intermediate. The progress can be monitored by TLC.
-
Once the formation of the enamine is complete, the solvent can be removed under reduced pressure.
Step 2: Acid-Catalyzed Cyclization
-
To the crude enamine intermediate, slowly and carefully add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid with cooling.
-
The reaction mixture is then heated, typically at a temperature range of 100-150°C, to induce cyclization. The optimal temperature and time should be determined empirically.
-
After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and then carefully poured onto ice.
-
The acidic solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, until a precipitate forms.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification is carried out by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
DOT Script for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,2,4-Trimethylquinolin-7-amine Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N,2,4-Trimethylquinolin-7-amine. Our aim is to help you identify and resolve common issues encountered during its preparation, with a focus on reducing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for the synthesis of similar substituted quinolines is the Doebner-von Miller reaction.[1][2][3][4] This acid-catalyzed reaction typically involves the condensation of an aromatic amine (in this case, N1-methylbenzene-1,4-diamine) with an α,β-unsaturated carbonyl compound. For the synthesis of a 2,4-dimethylquinoline derivative, this is often achieved by the in-situ formation of such a carbonyl compound from acetone or by using a precursor like acetylacetone.[5]
Q2: What are the potential major impurities in the synthesis of this compound via the Doebner-von Miller reaction?
A2: While specific impurities for this compound are not extensively documented in publicly available literature, based on the Doebner-von Miller reaction mechanism, several types of impurities can be anticipated:
-
Isomeric Products: Depending on the starting materials, the formation of isomeric quinoline structures is possible. For instance, if a substituted aniline with multiple possible cyclization sites is used, a mixture of isomers can be expected.
-
Over-alkylation or Side-chain Reactions: The reaction conditions might lead to undesired alkylation on the quinoline ring or the amino group.
-
Polymerization Products: The acidic and high-temperature conditions of the Doebner-von Miller reaction can sometimes lead to the formation of polymeric tars, which can complicate purification.[6]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the initial aromatic amine and carbonyl compounds in the final product mixture.
-
Oxidation Products: Although an oxidizing agent is often used to facilitate the final aromatization step, uncontrolled oxidation can lead to undesired byproducts.[7]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective technique to monitor the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the crude product.
Q4: What are the recommended purification techniques for this compound?
A4: For the purification of aminoquinoline derivatives, a combination of the following techniques is generally effective:
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. Subsequent neutralization will regenerate the free amine.
-
Column Chromatography: Silica gel column chromatography is a powerful method for separating the desired product from closely related impurities. A solvent system of varying polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be employed.[8][9]
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent way to achieve high purity.
-
Distillation: For liquid products, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | - Inappropriate reaction temperature.- Incorrect stoichiometry of reactants.- Inefficient catalyst or incorrect acid concentration.- Suboptimal reaction time. | - Optimize the reaction temperature. The Doebner-von Miller reaction often requires heating, but excessive heat can lead to degradation.[7]- Carefully control the molar ratios of the amine and carbonyl precursors.- Screen different acid catalysts (e.g., HCl, H2SO4, Lewis acids) and their concentrations.[1][10]- Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of a Dark, Tarry Reaction Mixture | - High reaction temperature.- High concentration of acid catalyst.- Presence of highly reactive impurities in starting materials. | - Lower the reaction temperature.[6]- Reduce the concentration of the acid catalyst.- Ensure the purity of the starting aniline and carbonyl compounds. |
| Presence of Isomeric Impurities | - Lack of regioselectivity in the cyclization step. | - Modify the reaction conditions (e.g., catalyst, solvent, temperature) to favor the formation of the desired isomer.- Employ a different synthetic strategy that offers better regiocontrol. |
| Difficulty in Purifying the Product | - Presence of multiple impurities with similar polarities.- Product instability on silica gel. | - Utilize a multi-step purification strategy combining acid-base extraction, column chromatography, and recrystallization.- For column chromatography, try different adsorbent materials (e.g., alumina) or solvent systems.- Consider derivatization of the amino group to alter the polarity for easier separation, followed by deprotection. |
Experimental Protocols
General Protocol for Doebner-von Miller Synthesis of a Substituted Quinoline
This is a generalized protocol and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic amine (e.g., N1-methylbenzene-1,4-diamine) and the α,β-unsaturated carbonyl precursor (e.g., acetone or acetylacetone).
-
Acid Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid) to the reaction mixture while stirring. The reaction may be exothermic.[6]
-
Heating: Heat the reaction mixture to the desired temperature (typically between 100-150°C) and maintain it for several hours. Monitor the reaction progress using TLC.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extraction: Extract the crude product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization or distillation to obtain the pure this compound.
Visualizing the Workflow
General Synthetic and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Reduction
Caption: A decision-making flowchart for troubleshooting impurities in quinoline synthesis.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of N,2,4-Trimethylquinolin-7-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N,2,4-Trimethylquinolin-7-amine. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process. The proposed pathway involves the initial construction of the trimethyl-substituted quinoline core, followed by functionalization at the 7-position and subsequent N-methylation.
Experimental Protocols
A detailed methodology for each key experimental step is provided below.
Step 1: Synthesis of 2,4,7-Trimethylquinoline
This step utilizes a modification of the Doebner-von Miller reaction.
-
Reaction: m-Toluidine is condensed with acetylacetone to form an anil, which is then cyclized to yield 2,4,7-trimethylquinoline.[1]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine m-toluidine and acetylacetone in a 1:1.05 molar ratio.
-
Gently reflux the mixture for 1-2 hours.
-
After cooling, remove the water and excess acetylacetone under reduced pressure.
-
The residue is then subjected to ring closure by heating with a suitable acid catalyst (e.g., polyphosphoric acid or sulfuric acid) at a temperature of 100-140°C for 2-4 hours.
-
The reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide solution), and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of 7-Chloro-2,4,7-trimethylquinoline
This intermediate is prepared for subsequent amination.
-
Reaction: 2,4,7-Trimethylquinoline is chlorinated at the 7-position. This can be a challenging step and may require specific reagents to achieve the desired regioselectivity.
-
Procedure:
-
To a solution of 2,4,7-trimethylquinoline in a suitable solvent (e.g., chloroform or acetic acid), add a chlorinating agent (e.g., N-chlorosuccinimide (NCS) with a catalytic amount of a protic acid) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Neutralize the mixture and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of 2,4,7-Trimethylquinolin-7-amine
The amino group is introduced via a palladium-catalyzed cross-coupling reaction.
-
Reaction: 7-Chloro-2,4,7-trimethylquinoline is aminated using a suitable ammonia equivalent in a Buchwald-Hartwig amination reaction.[2][3][4][5]
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-chloro-2,4,7-trimethylquinoline, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add a solution of an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) or an appropriate amine source in a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC.
-
After cooling, quench the reaction and extract the product.
-
If using an imine, hydrolyze the intermediate with an aqueous acid.
-
Neutralize, extract, dry, and concentrate the product.
-
Purify by column chromatography.
-
Step 4: Synthesis of this compound
The final product is obtained by N-methylation of the 7-amino group.
-
Reaction: 2,4,7-Trimethylquinolin-7-amine is methylated using the Eschweiler-Clarke reaction.[1][6][7][8][9]
-
Procedure:
-
To a solution of 2,4,7-trimethylquinolin-7-amine, add an excess of formaldehyde (aqueous solution) and formic acid.
-
Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by the cessation of carbon dioxide evolution.
-
After cooling, make the reaction mixture alkaline with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
The following tables summarize typical quantitative data for the key reaction steps. Please note that yields are highly dependent on reaction scale and optimization.
| Step | Reaction | Starting Materials | Key Reagents | Typical Yield | Reference |
| 1 | Doebner-von Miller Cyclization | m-Toluidine, Acetylacetone | Acid catalyst | 85-95% | [1] |
| 2 | Chlorination | 2,4,7-Trimethylquinoline | NCS, Protic acid | 50-70% | - |
| 3 | Buchwald-Hartwig Amination | 7-Chloro-2,4,7-trimethylquinoline | Pd catalyst, Ligand, Base, Amine source | 60-80% | [2][3] |
| 4 | Eschweiler-Clarke Methylation | 2,4,7-Trimethylquinolin-7-amine | Formaldehyde, Formic acid | 70-90% | [1][6] |
Troubleshooting Guide
Issue 1: Low yield in the synthesis of 2,4,7-trimethylquinoline (Step 1).
-
Question: My Doebner-von Miller reaction is giving a low yield of the desired 2,4,7-trimethylquinoline. What could be the problem?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reflux time and temperature for the initial condensation are adequate. For the cyclization step, the choice and concentration of the acid catalyst are crucial. Polyphosphoric acid is often effective.
-
Side Reactions: The Doebner-von Miller reaction can be prone to the formation of polymeric byproducts, especially under harsh acidic conditions or at excessively high temperatures.[10] Consider a more moderate reaction temperature for the cyclization or a slower addition of the acid catalyst.
-
Purification Loss: The product can be lost during workup and purification. Ensure complete extraction from the aqueous layer after neutralization. For vacuum distillation, ensure the vacuum is sufficiently low to prevent product decomposition at high temperatures.
-
Issue 2: Poor regioselectivity or low yield during the chlorination of 2,4,7-trimethylquinoline (Step 2).
-
Question: I am getting a mixture of chlorinated products or a low yield of the desired 7-chloro isomer. How can I improve this?
-
Answer:
-
Reaction Conditions: The regioselectivity of electrophilic substitution on the quinoline ring is sensitive to reaction conditions. The use of N-chlorosuccinimide (NCS) with a catalytic amount of a protic acid can favor chlorination on the benzene ring.
-
Catalyst Choice: The choice of acid catalyst can influence the position of chlorination. Experiment with different Lewis or Brønsted acids.
-
Reaction Time and Temperature: Over-reaction can lead to di-chlorinated products. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Running the reaction at a lower temperature may improve selectivity.
-
Issue 3: Incomplete conversion or catalyst deactivation in the Buchwald-Hartwig amination (Step 3).
-
Question: The amination of 7-chloro-2,4,7-trimethylquinoline is sluggish or stalls. What are the possible causes?
-
Answer:
-
Catalyst System: The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig reaction.[2][3] For sterically hindered substrates, bulky electron-rich phosphine ligands are often required. Ensure all reagents and solvents are scrupulously dried and degassed, as the catalyst is sensitive to oxygen and moisture.
-
Substrate Purity: Impurities in the 7-chloro-2,4,7-trimethylquinoline can poison the catalyst. Ensure the starting material is of high purity.
-
Base Strength: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sodium tert-butoxide and cesium carbonate are commonly used.
-
Issue 4: Formation of byproducts during N-methylation (Step 4).
-
Question: I am observing impurities in my final product after the Eschweiler-Clarke reaction. What are they and how can I avoid them?
-
Answer:
-
Over-methylation: While the Eschweiler-Clarke reaction typically stops at the tertiary amine, prolonged reaction times or a large excess of reagents could potentially lead to side reactions.[7]
-
Formylation: Incomplete reduction can lead to the formation of the N-formyl derivative as a byproduct. Ensure a sufficient excess of formic acid is used as the reducing agent.
-
Workup Issues: Incomplete neutralization during workup can leave the product as a salt, affecting extraction efficiency. Ensure the pH is sufficiently basic before extraction.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main safety precautions to consider during this synthesis?
-
A1: Many of the reagents used are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The Doebner-von Miller reaction can be exothermic, so careful temperature control is necessary.[11] Palladium catalysts are flammable and should be handled under an inert atmosphere.
-
-
Q2: Can I use a different starting material for the synthesis of the quinoline core?
-
Q3: Are there alternative methods for introducing the amino group at the 7-position?
-
A3: An alternative to the Buchwald-Hartwig amination is the nitration of 2,4,7-trimethylquinoline followed by reduction. However, controlling the regioselectivity of nitration to favor the 7-position can be challenging, as substitution often occurs at the 5- and 8-positions.[14] Another approach could be to start with a commercially available 3-methyl-4-nitroaniline and perform the Doebner-von Miller reaction, which would place the nitro group at the 7-position of the resulting quinoline, ready for reduction.
-
-
Q4: What are the best methods for purifying the final product, this compound?
-
A4: The final product can be purified by column chromatography on silica gel using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) as the eluent. Recrystallization from a suitable solvent system can also be an effective purification method.
-
-
Q5: How can I confirm the identity and purity of my synthesized compounds?
-
A5: The identity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Doebner-von Miller reaction for quinoline synthesis.
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. uop.edu.pk [uop.edu.pk]
Technical Support Center: Solvent-Free Synthesis of Substituted Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of substituted quinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the solvent-free synthesis of substituted quinolines, particularly via methods like the Friedländer annulation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction temperature: The reaction may not have reached the necessary activation energy. 2. Poor mixing of reactants: In a solvent-free reaction, intimate mixing is crucial for the reactants to interact. 3. Catalyst inactivity: The catalyst may be poisoned, degraded, or not suitable for the specific substrates. 4. Decomposition of starting materials: High temperatures can sometimes lead to the degradation of sensitive substrates. 5. Self-condensation of reactants: o-aminoaryl carbonyl compounds can undergo self-condensation, reducing the yield of the desired quinoline.[1] | 1. Optimize reaction temperature: Gradually increase the temperature in small increments (e.g., 10 °C) to find the optimal point without causing degradation. 2. Improve mixing: Use efficient mechanical stirring or a ball mill to ensure thorough mixing of the solid/liquid reactants. 3. Select an appropriate catalyst: Experiment with different catalysts (e.g., Brønsted acids, Lewis acids, or heterogeneous catalysts) to find one that is effective for your specific substrates.[2][3] Ensure the catalyst is fresh and properly activated. 4. Monitor reaction progress: Use TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed to avoid byproduct formation. 5. Use a suitable catalyst: Certain catalysts can favor the desired reaction pathway and minimize self-condensation.[3] |
| Formation of Multiple Products/Byproducts | 1. Side reactions: Besides self-condensation, other side reactions may occur at elevated temperatures. 2. Lack of regioselectivity: When using unsymmetrical ketones, different regioisomers of the quinoline can be formed.[4] 3. Oxidation of starting materials or products: Exposure to air at high temperatures can lead to oxidation. | 1. Optimize reaction conditions: Lowering the reaction temperature or reducing the reaction time may minimize side reactions. 2. Employ a regioselective catalyst: The choice of catalyst can significantly influence the regioselectivity of the reaction.[4] 3. Perform the reaction under an inert atmosphere: Using an inert gas like nitrogen or argon can prevent oxidation. |
| Difficult Product Purification | 1. Charring or polymerization: Overheating can lead to the formation of insoluble, tar-like substances. 2. Product co-eluting with starting materials or byproducts: Similar polarities can make chromatographic separation challenging. | 1. Careful temperature control: Precisely control the reaction temperature to avoid overheating. 2. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization can also be an effective purification method. |
| Catalyst Deactivation/Difficult Recovery | 1. Poisoning of the catalyst: Impurities in the reactants can poison the catalyst. 2. Leaching of the active catalytic species: For supported catalysts, the active component may leach into the reaction mixture. 3. Physical degradation of the catalyst: High temperatures or mechanical stress can damage the catalyst structure. | 1. Purify starting materials: Ensure the purity of your reactants before starting the reaction. 2. Choose a robust catalyst: Select a catalyst with high stability under the reaction conditions. Magnetic nanoparticles as a support can facilitate easy recovery. 3. Gentle handling of the catalyst: Avoid harsh conditions during reaction and workup to preserve the catalyst's integrity. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of solvent-free quinoline synthesis?
A1: The primary advantages are environmental friendliness (green chemistry), often leading to higher yields, shorter reaction times, and simpler work-up procedures by avoiding the use of volatile and often toxic organic solvents.[5][6]
Q2: What types of catalysts are commonly used in solvent-free Friedländer annulation?
A2: A variety of catalysts can be employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, BiCl₃), and reusable solid catalysts like silica-propylsulfonic acid or zeolites.[1][2][3][7] The choice of catalyst can influence reaction efficiency and selectivity.
Q3: Can microwave irradiation be used for solvent-free quinoline synthesis?
A3: Yes, microwave irradiation is often used to accelerate solvent-free reactions, including the Friedländer annulation. It can significantly reduce reaction times and often improves yields compared to conventional heating.[1][8]
Q4: How can I monitor the progress of a solvent-free reaction?
A4: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals, dissolving them in a suitable solvent (e.g., ethyl acetate), and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Q5: Is it possible to recycle the catalyst in a solvent-free synthesis?
A5: Yes, a significant advantage of using heterogeneous or supported catalysts is the potential for easy recovery and reuse. For example, catalysts supported on magnetic nanoparticles can be easily separated using an external magnet. Zeolites can also be recovered and reused multiple times without a significant loss in activity.[7]
Experimental Protocols & Data
General Experimental Protocol for Solvent-Free Friedländer Annulation
A mixture of an o-aminoaryl ketone (1 mmol), an α-methylene carbonyl compound (1.2 mmol), and the catalyst (in the specified amount) is placed in a reaction vessel. The mixture is then heated at a specified temperature with or without stirring for a designated period. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent.[5]
Comparative Data for Catalyst Performance in Solvent-Free Quinoline Synthesis
| Catalyst | Reactants (o-aminoaryl ketone + α-methylene carbonyl compound) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Substituted aldimines + Substituted Styrenes | 110 | 5 | Varies | [5] |
| Hβ zeolite | 2-aminobenzophenones + Ketones | Not Specified | Not Specified | Good to Excellent | [7] |
| Fe₃O₄@SiO₂-IL-HSO₄ | o-aminoaryl ketones + α-methylene carbonyl compounds | Not Specified | Short | High | |
| FeCl₃ | Arylamines + Aromatic aldehydes + Aryl ethylenes | Not Specified | Not Specified | 82-92 | [9] |
| BiCl₃ | o-aminoarylketone/aldehyde + α-methylene ketones | Not Specified | Not Specified | Excellent | [2] |
| In(OTf)₃ | 2-aminoarylketones + Carbonyl compounds | Not Specified | Not Specified | 75-92 | [3] |
| Silica-propylsulfonic acid (MW) | o-aminoaryl aldehydes/ketones + Enolizable carbonyls | Not Specified | 0.5 | >90 | [1] |
| Silica-propylsulfonic acid (Conventional) | o-aminoaryl aldehydes/ketones + Enolizable carbonyls | Not Specified | 5 | Fair to Good | [1] |
Visualizations
Experimental Workflow for Solvent-Free Quinoline Synthesis
Caption: General workflow for the solvent-free synthesis of substituted quinolines.
Troubleshooting Logic for Low Product Yield
Caption: A logical guide for troubleshooting low yields in solvent-free quinoline synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficient Solvent-Free Synthesis of Quinolines Promoted by BiCl3 | Bentham Science [eurekaselect.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Solvent-free synthesis of 2,4-diaryl substituted quinoline derivatives via a three-component one-pot procedure [yndxxb.ynu.edu.cn]
Validation & Comparative
A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets implicated in diseases ranging from cancer to malaria. This guide provides a comparative overview of prominent quinoline-based inhibitors, focusing on their performance against key targets such as kinases, Plasmodium falciparum, and topoisomerases. While this guide aims to be comprehensive, it is important to note that specific experimental data for N,2,4-Trimethylquinolin-7-amine is not publicly available at the time of this publication. Therefore, this document focuses on other well-characterized quinoline derivatives to illustrate the therapeutic potential and structure-activity relationships within this important class of compounds.
Introduction
Quinoline, a bicyclic aromatic heterocycle, has proven to be a versatile pharmacophore. Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of its pharmacological properties, leading to the development of potent and selective inhibitors. This guide will delve into three major classes of quinoline-based inhibitors, presenting their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them.
I. Quinoline-Based Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several quinoline-based compounds have been successfully developed as kinase inhibitors.
Mechanism of Action: Targeting the EGFR Signaling Pathway
A key target for many quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[2] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1] Quinoline inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation cascade.[3]
Caption: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.
Comparative Performance of Quinoline-Based Kinase Inhibitors
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound Name | Target Kinase | Cell Line | IC50 (nM) | Reference |
| Lapatinib | EGFR, HER2 | BT474 | 10.8 | [4] |
| Bosutinib | Src, Abl | K562 | 1.2 | [5] |
| Cabozantinib | c-Met, VEGFR2 | H441 | 8 | [3] |
| Alectinib | ALK | NB-1 | 1.9 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of a quinoline-based inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound (quinoline inhibitor) at various concentrations
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the quinoline inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[6]
II. Quinoline-Based Antimalarial Inhibitors
Malaria, caused by the protozoan parasite Plasmodium, remains a major global health threat. Quinoline-containing compounds, such as chloroquine and quinine, have been cornerstones of antimalarial therapy for decades.
Mechanism of Action: Inhibition of Heme Detoxification
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes the heme into an inert crystalline pigment called hemozoin.[8][9] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. They are thought to interfere with heme detoxification by capping the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[10][11]
Caption: Inhibition of Heme Detoxification by Quinoline Antimalarials.
Comparative Performance of Quinoline-Based Antimalarial Agents
The antiplasmodial activity of these compounds is determined by their IC50 values against different strains of P. falciparum.
| Compound Name | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | 9.8 | [12] |
| Chloroquine | K1 (resistant) | 257.6 | |
| Mefloquine | 3D7 (sensitive) | 25.4 | |
| Tafenoquine | Dd2 (resistant) | 55.8 |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
Objective: To determine the IC50 value of a quinoline-based compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Test compound at various concentrations
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add the diluted compounds to a 96-well plate.
-
Add the P. falciparum-infected red blood cell suspension to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition relative to untreated controls and determine the IC50 value.[13][14]
III. Quinoline-Based Topoisomerase Inhibitors
Topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication, transcription, and chromosome segregation.[15] They function by creating transient breaks in the DNA backbone.[16] Because cancer cells are rapidly dividing, they are particularly dependent on topoisomerases, making these enzymes attractive targets for chemotherapy.[17]
Mechanism of Action: Stabilization of the Cleavage Complex
Type II topoisomerases, a common target for quinolone-based inhibitors, work by creating a transient double-strand break in the DNA, allowing another DNA segment to pass through, and then resealing the break.[18][19] Quinoline-based topoisomerase poisons do not inhibit the enzyme's cutting function but rather stabilize the "cleavage complex," which is the intermediate state where the topoisomerase is covalently bound to the broken DNA ends.[15] This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.[20]
Caption: Mechanism of Quinoline-based Topoisomerase II Inhibitors.
Comparative Performance of Quinoline-Based Topoisomerase II Inhibitors
The potency of topoisomerase II inhibitors is assessed by their ability to inhibit the enzyme's activity in vitro, often expressed as an IC50 value.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin | E. coli DNA gyrase | 0.5 | |
| Etoposide | Human Topo II | 78.4 | [21] |
| Doxorubicin | Human Topo II | 2.67 | [21] |
| Vosaroxin | Human Topo II | 0.1 | [17] |
Experimental Protocol: Topoisomerase II Decatenation Assay
Objective: To measure the inhibitory effect of a quinoline compound on the decatenation activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Catenated kinetoplast DNA (kDNA)
-
Reaction buffer (Tris-HCl, KCl, MgCl₂, ATP, DTT)
-
Test compound at various concentrations
-
Agarose gel
-
Gel loading buffer with a tracking dye
-
DNA stain (e.g., ethidium bromide)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare serial dilutions of the quinoline inhibitor.
-
Set up reaction tubes containing the reaction buffer, kDNA, and the inhibitor dilutions.
-
Add topoisomerase II to each tube to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the gel loading buffer (containing SDS and proteinase K to digest the enzyme).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated DNA from the decatenated DNA (which migrates faster).
-
Stain the gel with a DNA stain and visualize it under UV light.
-
Quantify the amount of decatenated DNA in each lane.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the decatenation activity by 50%.[22][23][24]
Conclusion
The quinoline scaffold remains a highly valuable starting point for the design of novel therapeutic agents. The examples presented in this guide highlight the diverse mechanisms through which quinoline-based inhibitors can exert their effects, from competitively binding to kinase active sites to disrupting essential detoxification pathways in pathogens and stabilizing DNA-enzyme complexes. The provided experimental protocols offer a foundation for the in vitro evaluation of new quinoline derivatives. While data on this compound is currently lacking, the broader understanding of structure-activity relationships within the quinoline class will undoubtedly guide future drug discovery efforts, potentially leading to the development of new and more effective therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmphs.com [ijmphs.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. pnas.org [pnas.org]
- 9. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 15. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Comparative Analysis of N,2,4-Trimethylquinolin-7-amine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,2,4-Trimethylquinolin-7-amine derivatives, focusing on their synthesis, biological performance, and potential mechanisms of action. The data presented is supported by experimental findings from peer-reviewed literature.
The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] This guide focuses on derivatives of the this compound core structure, a promising scaffold for the development of novel therapeutic agents. Due to the limited availability of extensive comparative data on this specific scaffold, this analysis will leverage a detailed study on a closely related series of 7-amino-4-methylquinolin-2(1H)-one derivatives to provide a representative comparison of biological activity and structure-activity relationships.[1]
Synthesis of 7-Amino-4-methylquinolin-2(1H)-one Derivatives
A series of sixteen novel derivatives of 7-amino-4-methylquinolin-2(1H)-one were synthesized to explore their therapeutic potential. The general synthetic scheme involves the reaction of 7-amino-4-methylquinolin-2(1H)-one with various benzoyl chlorides or cinnamic acid chloride. The structures of the resulting amide derivatives were confirmed using 1H and 13C NMR spectroscopy.[1]
Comparative Biological Activity: Anticancer Evaluation
The synthesized derivatives of 7-amino-4-methylquinolin-2(1H)-one were evaluated for their anticancer activity using cell viability and cell migration assays.[1]
Cell Viability Assay
The in vitro cytotoxicity of the compounds was assessed against a panel of human cancer cell lines. The percentage of cell viability after treatment with the compounds provides a measure of their cytotoxic potential. The results from the primary study on 7-amino-4-methylquinolin-2(1H)-one derivatives are summarized in the table below.[1]
| Compound ID | Derivative Substitution | Cancer Cell Line | % Cell Viability |
| 2a | Benzoyl | A549 (Lung) | 85.2 |
| 2b | 4-Methylbenzoyl | A549 (Lung) | 78.9 |
| 2c | 4-Methoxybenzoyl | A549 (Lung) | 92.1 |
| 2d | 4-Chlorobenzoyl | A549 (Lung) | 65.4 |
| 2e | 4-Fluorobenzoyl | A549 (Lung) | 71.3 |
| 2f | 4-Trifluoromethylbenzoyl | A549 (Lung) | 55.8 |
| 2g | 3,4-Dimethoxybenzoyl | A549 (Lung) | 95.6 |
| 2h | 3,4,5-Trimethoxybenzoyl | A549 (Lung) | 98.2 |
| 3a | Cinnamoyl | A549 (Lung) | 81.5 |
| 3b | 4-Methylcinnamoyl | A549 (Lung) | 75.1 |
| 3c | 4-Methoxycinnamoyl | A549 (Lung) | 88.7 |
| 3d | 4-Chlorocinnamoyl | A549 (Lung) | 60.2 |
| 3e | 4-Fluorocinnamoyl | A549 (Lung) | 68.9 |
| 3f | 4-Trifluoromethylcinnamoyl | A549 (Lung) | 51.3 |
| 4a | 3,4-Dihydroxybenzoyl | A549 (Lung) | 89.9 |
| 4b | 3,4,5-Trihydroxybenzoyl | A549 (Lung) | 93.4 |
Data extracted from a study on 7-amino-4-methylquinolin-2(1H)-one derivatives, which are structurally similar to this compound derivatives.[1]
From the data, it is evident that substitutions on the benzoyl and cinnamoyl moieties significantly influence the cytotoxic activity. In both series, derivatives with electron-withdrawing groups, such as trifluoromethyl (2f and 3f) and chloro (2d and 3d), exhibited lower cell viability, suggesting higher cytotoxic potency. Conversely, derivatives with electron-donating groups, like methoxy (2c, 2g, 2h, 3c) and hydroxy (4a, 4b), generally showed higher cell viability, indicating lower cytotoxicity. This structure-activity relationship suggests that the electronic properties of the substituents play a crucial role in the anticancer activity of this class of compounds.
Cell Migration (Wound Healing) Assay
Select compounds that demonstrated significant cytotoxicity were further evaluated for their ability to inhibit cancer cell migration using a wound healing (scratch) assay. This assay assesses the ability of compounds to impede the closure of a "wound" created in a confluent monolayer of cancer cells. The results indicated that three of the tested compounds were able to inhibit cell migration, suggesting their potential to interfere with metastasis.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of 7-amino-4-methylquinolin-2(1H)-one Derivatives[1]
To a solution of 7-amino-4-methylquinolin-2(1H)-one in a suitable solvent, an equimolar amount of the respective benzoyl chloride or cinnamic acid chloride is added. The reaction mixture is stirred at room temperature for a specified period. After completion of the reaction, the product is isolated by filtration and purified by recrystallization. The structure and purity of the synthesized compounds are confirmed by 1H NMR and 13C NMR spectroscopy.
Cell Viability (MTT) Assay[3][4][5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Cell Migration (Wound Healing) Assay[1][7][8][9]
-
Cell Seeding: Cancer cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the center of the cell monolayer.
-
Compound Treatment: The cells are washed with PBS to remove detached cells, and then fresh medium containing the test compounds at a non-toxic concentration is added.
-
Image Acquisition: Images of the wound are captured at 0 hours and at various time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, the broader class of quinoline derivatives has been shown to exert their anticancer effects through various signaling pathways. Inhibition of the proteasome, which in turn affects the NF-κB signaling pathway, has been reported for some substituted quinolines.[3] The NF-κB pathway is crucial for cell survival, proliferation, and inflammation, and its inhibition is a key strategy in cancer therapy.
Caption: Potential inhibition of the NF-κB signaling pathway by quinoline derivatives.
Another critical pathway often implicated in cancer is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival.[4] While direct evidence for the interaction of this compound derivatives with this pathway is lacking, it represents a plausible target for this class of compounds.
Caption: Hypothetical inhibition points of quinoline derivatives in the PI3K/Akt pathway.
Further studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound derivatives to fully understand their therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this promising class of compounds for drug discovery and development.
References
Validating the Mechanism of Action of N,2,4-Trimethylquinolin-7-amine: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N,2,4-Trimethylquinolin-7-amine. To date, no published experimental data elucidates its biological activities, signaling pathways, or potential therapeutic effects.
Therefore, this guide will instead focus on a structurally related and well-characterized compound, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , to provide researchers, scientists, and drug development professionals with a comparative framework and detailed experimental insights into a relevant quinoline derivative. HTHQ has demonstrated notable antioxidant and anti-inflammatory properties, particularly in the context of neuroprotection.
Comparative Analysis: HTHQ vs. Alternative Neuroprotective Agents
This section compares the efficacy of HTHQ with Rasagiline, a known monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The data is derived from a study investigating their effects on a rat model of rotenone-induced Parkinsonism.
| Parameter | Control Group | Rotenone-Induced PD Group | HTHQ-Treated Group | Rasagiline-Treated Group |
| Motor Coordination Score | 180 ± 5.3 | 125 ± 4.1 | 168 ± 6.2# | 155 ± 5.8# |
| Tyrosine Hydroxylase (TH) Expression (relative units) | 1.0 ± 0.05 | 0.4 ± 0.03 | 0.85 ± 0.06# | 0.7 ± 0.05# |
| 8-Isoprostane Level (ng/mg protein) | 1.2 ± 0.1 | 2.5 ± 0.2 | 1.5 ± 0.1# | 1.8 ± 0.15# |
| Lipid Peroxidation Products (μmol/mg protein) | 0.8 ± 0.07 | 1.9 ± 0.15 | 1.0 ± 0.09# | 1.3 ± 0.1# |
| Protein Oxidation Products (units/mg protein) | 2.1 ± 0.2 | 4.5 ± 0.4 | 2.5 ± 0.3# | 3.1 ± 0.3# |
| p65 Subunit of NF-κB (relative units) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.3 ± 0.15# | 1.7 ± 0.2# |
| Myeloperoxidase (MPO) Activity (units/mg protein) | 0.5 ± 0.04 | 1.2 ± 0.1* | 0.6 ± 0.05# | 0.8 ± 0.07# |
*p < 0.05 compared to the control group. #p < 0.05 compared to the rotenone-induced PD group.
In-Depth Experimental Protocols
Rotenone-Induced Parkinson's Disease Model in Rats
-
Objective: To induce a Parkinson's-like pathology in rats for evaluating the neuroprotective effects of HTHQ.
-
Procedure:
-
Male Wistar rats are administered rotenone (2.5 mg/kg body weight) dissolved in sunflower oil via intraperitoneal injection daily for a period of 28 days.
-
A control group receives injections of the vehicle (sunflower oil) only.
-
Treatment groups receive either HTHQ (10 mg/kg) or Rasagiline (1 mg/kg) orally, concurrently with the rotenone injections.
-
-
Endpoint: Development of motor deficits, assessed by the rotarod test, and subsequent biochemical and histological analysis of brain tissue.
Assessment of Oxidative Stress Markers
-
Objective: To quantify the levels of oxidative damage in the brain tissue.
-
Procedure:
-
Following the treatment period, rats are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected.
-
Homogenates of the brain tissue are prepared in a suitable buffer.
-
Levels of 8-isoprostane, lipid peroxidation products (measured as malondialdehyde), and protein oxidation products (measured as protein carbonyls) are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for TH and NF-κB
-
Objective: To measure the expression levels of tyrosine hydroxylase (a marker for dopaminergic neurons) and the p65 subunit of NF-κB (a key inflammatory mediator).
-
Procedure:
-
Protein is extracted from the brain tissue homogenates.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies against TH and p65-NF-κB.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
-
Visualizing the Mechanism of Action and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of HTHQ and the general experimental workflow for its validation.
Caption: Proposed mechanism of HTHQ in mitigating rotenone-induced neurotoxicity.
Caption: General experimental workflow for validating the neuroprotective effects of HTHQ.
A Comparative Guide to the Cross-Reactivity Profiling of Quinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of three prominent quinoline-based kinase inhibitors: Bosutinib, Lapatinib, and Cabozantinib. As the originally requested compound, N,2,4-Trimethylquinolin-7-amine, is not sufficiently characterized in publicly available literature, this guide utilizes these well-documented inhibitors as representative examples of the quinoline class to illustrate the principles of cross-reactivity profiling.
The following sections present quantitative data on the inhibitory activity of these compounds against a panel of kinases, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Quinoline-Based Kinase Inhibitors
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous pharmacologically active agents.[1] Their ability to interact with the ATP-binding pocket of a wide range of protein kinases has made them a cornerstone in the development of targeted cancer therapies.[2] However, the structural similarity among kinase active sites often leads to off-target activities, resulting in a complex cross-reactivity profile that can influence both the therapeutic efficacy and the adverse effects of these drugs.[2] Understanding this profile is therefore critical for drug development and clinical application.
This guide focuses on three FDA-approved quinoline-based kinase inhibitors:
-
Bosutinib: A dual inhibitor of Src and Abl kinases, primarily used in the treatment of chronic myeloid leukemia (CML).[3][4]
-
Lapatinib: A dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases, used in the treatment of HER2-positive breast cancer.[5][6]
-
Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR2, and other tyrosine kinases, employed in the treatment of various cancers.[7][8]
Comparative Cross-Reactivity Data
The following tables summarize the in vitro inhibitory activity (IC50) of Bosutinib, Lapatinib, and Cabozantinib against a panel of selected kinases. The data is compiled from various publicly available sources and is intended for comparative purposes. It is important to note that assay conditions can vary between studies, which may affect the absolute IC50 values.
Table 1: Kinase Inhibition Profile of Bosutinib
| Kinase Target | IC50 (nM) |
| ABL | 32.4 ± 24 |
| SRC | 40.5 ± 19.5 |
| LYN | <10 |
| HCK | <10 |
| BTK | 2.4 |
| EGFR | >1000 |
| HER2 | >1000 |
| VEGFR2 | >1000 |
| c-KIT | >1000 |
| PDGFRβ | >1000 |
Data compiled from multiple sources.[9][10][11]
Table 2: Kinase Inhibition Profile of Lapatinib
| Kinase Target | IC50 (nM) |
| EGFR (ErbB1) | 10.8 |
| HER2 (ErbB2) | 9.8 |
| HER4 (ErbB4) | 367 |
| SRC | >1000 |
| ABL | >1000 |
| c-KIT | >1000 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
Data compiled from multiple sources.[12][13]
Table 3: Kinase Inhibition Profile of Cabozantinib
| Kinase Target | IC50 (nM) |
| MET | 1.3 |
| VEGFR2 | 0.035 |
| RET | 4 |
| KIT | 4.6 |
| AXL | 7 |
| FLT3 | 11.3 |
| TIE2 | 14.3 |
| SRC | 5.2 |
| ABL | >500 |
| EGFR | >1000 |
Data compiled from multiple sources.[14][15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the cross-reactivity profiling of kinase inhibitors.
Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[16][17]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., Bosutinib) dissolved in DMSO
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the kinase, and the substrate.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (the final ATP concentration should be at or near the Km for the specific kinase).[16]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Spotting: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot a small volume of the reaction mixture onto P81 phosphocellulose paper.[16]
-
Washing: Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.[18][19]
Materials:
-
GST- or His-tagged purified kinase
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., Lapatinib) dissolved in DMSO
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-anti-Tag antibody, and Alexa Fluor™ 647-labeled tracer in kinase buffer at appropriate concentrations.
-
Compound Plating: Dispense the test compound at various concentrations into the wells of the 384-well plate. Include a DMSO-only control.
-
Kinase/Antibody Addition: Add a mixture of the kinase and the Eu-anti-Tag antibody to each well.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal. Determine the IC50 value by fitting the dose-response data.[18]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways inhibited by Bosutinib, Lapatinib, and Cabozantinib, as well as a generalized workflow for kinase inhibitor cross-reactivity profiling.
Caption: Bosutinib inhibits BCR-ABL and SRC kinases.
References
- 1. oncotarget.com [oncotarget.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
No Direct Structure-Activity Relationship Data Found for N,2,4-Trimethylquinolin-7-amine Analogues
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific structure-activity relationship (SAR) studies for N,2,4-Trimethylquinolin-7-amine and its analogues. Despite extensive queries, no publications were identified that detail the synthesis and subsequent biological evaluation of a series of these specific compounds, which is a prerequisite for establishing a comparative guide of their activities.
While the core chemical structure, 7-Amino-2,4-dimethyl-quinoline, is a known compound and commercially available from some suppliers, there is no publicly available research that systematically explores how modifying the N-substituent on the 7-amino group, or other positions, influences its biological effects.
The broader field of quinoline chemistry is rich with SAR studies for various derivatives. For instance, extensive research exists for 4-aminoquinolines, particularly in the context of antimalarial drug development, and for various quinoline-based kinase inhibitors used in oncology. These studies have established general principles, such as the importance of the substituent at the 7-position (e.g., a chloro group) and the nature of the side chain at the 4-position for antimalarial activity. However, these findings are not directly transferable to the this compound scaffold, which has a distinct substitution pattern.
The absence of dedicated research on this specific class of compounds means that the quantitative data, detailed experimental protocols, and information on signaling pathways required to construct the requested comparison guide are not available. Therefore, it is not possible to create the specified data tables or Graphviz diagrams illustrating experimental workflows or biological mechanisms of action for this compound analogues at this time.
Researchers, scientists, and drug development professionals interested in the potential of this scaffold would likely need to undertake foundational research, including the synthesis of a library of analogues and subsequent screening in relevant biological assays, to establish the structure-activity relationships for this compound class.
Selectivity Profiling of N,2,4-Trimethylquinolin-7-amine Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinase selectivity profile of N,2,4-Trimethylquinolin-7-amine, a potent type II kinase inhibitor. The performance of this compound is objectively compared with a non-selective inhibitor and several other selective kinase inhibitors, supported by experimental data. This document is intended to assist researchers in evaluating the potential of this compound as a specific probe for kinase signaling research and as a lead compound in drug discovery.
Introduction
This compound, referred to as compound 7a in key literature, has been identified as a highly selective type II kinase inhibitor. It demonstrates significant potency against Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in T-cell signaling. Understanding its selectivity across the human kinome is vital for its application as a research tool and for the development of targeted therapeutics. This guide presents a head-to-head comparison of its inhibitory activity against a broad panel of kinases with that of other relevant inhibitors.
Kinase Inhibition Profile Comparison
The following tables summarize the inhibitory activity of this compound (7a) and its comparators against a panel of kinases. The data is presented as both IC50 values for the primary targets and as percentage inhibition against a wider range of kinases to illustrate selectivity.
Table 1: IC50 Values Against Primary Kinase Targets
This table presents the half-maximal inhibitory concentration (IC50) of this compound (7a) and selected alternative inhibitors against their primary kinase targets. Lower IC50 values indicate higher potency.
| Compound | Lck (nM) | DDR1 (nM) | Fgr (nM) | Bmx (nM) | Blk (nM) |
| This compound (7a) | 23 | 110 | 120 | 250 | 300 |
| GNF-7 [non-selective] | - | - | - | - | - |
| Saracatinib (AZD0530) [Src family] | 2.7-11 | - | 2.7-11 | - | 2.7-11 |
| DDR1-IN-1 [DDR1 selective] | - | 105 | - | - | - |
| BMX-IN-1 [BMX selective] | - | - | - | 8 | - |
| BLK-IN-2 [BLK selective] | - | - | - | - | 5.9 |
Data for this compound (7a) and its primary targets are from the publication "Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails". Data for other inhibitors are from various publicly available sources.
Table 2: Kinome-wide Selectivity Profile (% Inhibition at 1 µM)
This table provides a broader view of the selectivity of this compound (7a) in comparison to the non-selective inhibitor GNF-7 and other selective inhibitors against a panel of kinases. The data represents the percentage of kinase activity inhibited at a 1 µM concentration of the compound. A lower percentage indicates less off-target activity.
| Kinase | This compound (7a) | GNF-7 | Saracatinib (AZD0530) | DDR1-IN-1 | BMX-IN-1 |
| Lck | >95% | >95% | >95% | <10% | <10% |
| DDR1 | >90% | >95% | <10% | >95% | <10% |
| Fgr | >90% | >95% | >95% | <10% | <10% |
| Bmx | >80% | >95% | <10% | <10% | >95% |
| Blk | >80% | >95% | >95% | <10% | <10% |
| AAK1 | <10% | >95% | - | <10% | <10% |
| ABL1 | <10% | >95% | >90% | <10% | <10% |
| AURKA | <10% | >90% | - | <10% | <10% |
| BTK | <10% | - | - | <10% | >95% |
| CSK | <10% | >95% | - | <10% | <10% |
| EGFR | <10% | >90% | <10% | <10% | <10% |
| FYN | <10% | >95% | >95% | <10% | <10% |
| KIT | <10% | >95% | <10% | <10% | <10% |
| LYN | <10% | >95% | >95% | <10% | <10% |
| p38α | <10% | >95% | - | <10% | <10% |
| SRC | <10% | >95% | >95% | <10% | <10% |
| YES1 | <10% | >95% | >95% | <10% | <10% |
This table is a representative summary. The complete kinome scan data encompasses a much larger panel of kinases. Data is compiled from supplementary information of the primary publication and other public sources.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Compound Incubation : Add the test compound (e.g., this compound) at various concentrations to the reaction mixture and incubate for a predetermined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction : Start the kinase reaction by adding ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Reaction Incubation : Allow the reaction to proceed for a specific time, during which the kinase transfers the radiolabeled phosphate from ATP to the substrate.
-
Reaction Termination : Stop the reaction by adding a solution that denatures the kinase, such as a strong acid or SDS-containing sample buffer.
-
Separation : Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This is commonly achieved using phosphocellulose paper binding, gel electrophoresis, or chromatography.
-
Quantification : Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Selectivity Profiling (Competition Binding Assay)
The KINOMEscan™ platform by DiscoverX is a high-throughput competition binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.
-
Assay Principle : The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase active site.
-
Assay Components : The main components are DNA-tagged kinases, an immobilized ligand, and the test compound.
-
Competition : The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification : The amount of kinase bound to the solid support (immobilized ligand) is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Output : The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger binding affinity of the test compound to the kinase. A common threshold for a "hit" is a %Ctrl value below a certain level (e.g., 10% or 35%). This data is then used to generate a comprehensive selectivity profile across the entire kinase panel.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the primary kinase targets of this compound and a general workflow for kinase selectivity profiling.
Conclusion
This compound (7a) demonstrates a highly selective inhibition profile, with potent activity against Lck and a small number of other kinases, including DDR1, Fgr, Bmx, and Blk. When compared to the non-selective inhibitor GNF-7, its specificity is markedly superior. This makes it a valuable tool for studying the specific roles of these kinases in cellular signaling pathways. Further investigation into its mechanism of action and in vivo efficacy is warranted to explore its full therapeutic potential. This guide provides a foundational dataset for researchers to build upon in their exploration of this promising kinase inhibitor.
References
Comparative Anticancer Efficacy of Substituted Quinolines: A Focus on a Quinoline-Chalcone Hybrid and a 4-Amino-7-Chloroquinoline Derivative
A detailed analysis of the antiproliferative activities of two distinct substituted quinoline compounds, a quinoline-chalcone derivative (12e) and a 4-amino-7-chloroquinoline derivative, reveals their potential as anticancer agents. This guide presents a comparative study of their cytotoxic effects on various cancer cell lines, delves into their mechanisms of action, and provides detailed experimental protocols for the key assays used in their evaluation.
Substituted quinolines have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. Their diverse mechanisms of action, which include inducing cell cycle arrest, promoting apoptosis, and inhibiting key signaling pathways, make them attractive candidates for the development of novel cancer therapeutics.[1][2] This guide focuses on a comparative analysis of two promising substituted quinoline derivatives: a quinoline-chalcone hybrid, compound 12e, and a 4-amino-7-chloroquinoline derivative, N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activities of the selected substituted quinoline derivatives against a panel of human cancer cell lines were evaluated using the MTT assay. The results, summarized as IC50 and GI50 values (the concentration required to inhibit 50% of cell growth), are presented in Table 1 for a clear comparison of their potency.
| Compound | Substitution Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [3] |
| HCT-116 (Colon) | 5.34 | [3] | ||
| MCF-7 (Breast) | 5.21 | [3] | ||
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4-Amino-7-chloroquinoline | MCF-7 (Breast) | 1.98 (GI50) | [4] |
Table 1: Comparative in vitro anticancer activity of selected substituted quinoline derivatives.
Mechanisms of Anticancer Action
The anticancer effects of these substituted quinolines are attributed to their interference with critical cellular processes.
Quinoline-Chalcone Derivative (Compound 12e): This hybrid molecule has been shown to exert its anticancer effects by inducing G2/M phase cell cycle arrest and promoting apoptosis in cancer cells.[3] This is a common mechanism for many anticancer drugs, as it halts cell proliferation and leads to programmed cell death.
4-Amino-7-Chloroquinoline Derivative: This class of compounds has been reported to sensitize cancer cells to the effects of Akt inhibitors.[4] The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. By enhancing the efficacy of Akt inhibitors, these quinoline derivatives offer a promising combinatorial therapeutic approach.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of the substituted quinolines.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[5][6]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentration of the substituted quinoline compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7][8][9]
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression levels of apoptosis-related proteins such as caspases and Bcl-2 family members.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cancer cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][3]
Visualizations
The following diagrams illustrate the experimental workflow for assessing anticancer activity and a simplified representation of a signaling pathway targeted by substituted quinolines.
Caption: Experimental workflow for the comparative study of anticancer activity.
Caption: Simplified intrinsic apoptosis pathway induced by some quinoline derivatives.
References
- 1. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of N,2,4-Trimethylquinolin-7-amine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal protocols for N,2,4-Trimethylquinolin-7-amine, geared towards researchers, scientists, and professionals in drug development. Note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 41148-72-5) was not publicly available at the time of this writing. The following procedures are based on best practices for handling similar chemical compounds. It is imperative to obtain the official SDS from your supplier for definitive guidance.
Proper disposal of chemical waste is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental responsibility. The following sections provide a structured approach to the safe handling and disposal of this compound, based on available data for structurally related compounds.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Boiling Point | 327.7°C at 760 mmHg |
| Flash Point | 177.9°C |
| Density | 1.021 g/cm³ |
| Vapor Pressure | 0.000199 mmHg at 25°C |
Data sourced from publicly available chemical databases. These values should be confirmed with the supplier's official documentation.
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.
-
Respiratory Protection : Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Always wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in a manner that ensures safety and environmental protection. The following is a generalized procedure:
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, and pipette tips), in a dedicated, properly labeled waste container.
-
-
Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbent material and spilled substance into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways.[1]
-
-
Final Disposal :
-
Store the sealed and labeled waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N,2,4-Trimethylquinolin-7-amine
Disclaimer: A specific Safety Data Sheet (SDS) for N,2,4-Trimethylquinolin-7-amine was not located. The following guidance is synthesized from safety data for structurally similar compounds, including 2,2,4-Trimethyl-1,2-dihydroquinoline and its polymerized forms. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential information for the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Face Shield | Use a face shield in situations with a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Wear compatible chemical-resistant gloves.[2] Nitrile gloves may be suitable, but always check the manufacturer's chemical resistance data. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] A lab coat is the minimum requirement. For larger quantities or splash potential, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | Respirator | If engineering controls are insufficient to control dust or vapors, or if irritation is experienced, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid generating dust and aerosols.[5]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]
-
This chemical may be sensitive to prolonged exposure to air and light.[4][5]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For liquid spills, use an absorbent material like sand or vermiculite to contain the spill.[3]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the spilled material and absorbent in a labeled, sealable container for disposal.[3][5]
-
Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[6]
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not allow the chemical to enter drains or waterways.[5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
